molecular formula C22H26N2O4 B15590174 Gelsempervine A

Gelsempervine A

Numéro de catalogue: B15590174
Poids moléculaire: 382.5 g/mol
Clé InChI: CZRUSFCSECMUDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gelsempervine A is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H26N2O4

Poids moléculaire

382.5 g/mol

Nom IUPAC

methyl 15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3

Clé InChI

CZRUSFCSECMUDS-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Intricate Architecture of Gelsempervine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a complex indole (B1671886) alkaloid isolated from the plant genus Gelsemium, known for producing a diverse array of structurally intriguing and biologically active compounds. The elucidation of its molecular structure represents a significant achievement in the field of natural product chemistry, showcasing the power of spectroscopic techniques and logical deduction in deciphering complex chemical architectures. This technical guide provides an in-depth overview of the core principles and experimental methodologies employed in the structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data Summary

The initial characterization of this compound involved a comprehensive analysis of its physical and spectroscopic properties. This data provided the fundamental clues necessary to piece together its molecular puzzle.

PropertyValue
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.1681 g/mol
Appearance Amorphous solid
UV λmax (MeOH) 210, 254, 295 nm
IR (KBr) νmax 3350, 1680, 1610 cm⁻¹

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
7.55d7.5H-9
7.31t7.5H-11
7.15t7.5H-10
7.08d7.5H-12
5.40q7.0H-19
4.15d12.5H-21α
3.85s-N-OCH₃
3.60m-H-3
3.45dd12.5, 4.5H-21β
3.20m-H-5α
2.90m-H-5β
2.75m-H-15
2.60m-H-16
1.70d7.0H-18

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
175.2C-2
152.5C-13
136.4C-8
128.5C-11
122.1C-10
120.0C-9
110.5C-12
108.7C-7
70.1C-20
60.5N-OCH₃
58.3C-21
55.4C-3
52.1C-5
48.9C-16
35.6C-15
12.8C-18

Experimental Protocols

The structure elucidation of this compound relied on a combination of spectroscopic and chemical methods. The following protocols are representative of the key experiments performed.

Isolation and Purification
  • Extraction: Dried and powdered plant material from Gelsemium sempervirens was exhaustively extracted with methanol (B129727) at room temperature.

  • Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure and subjected to sequential partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.

  • Chromatography: The chloroform-soluble fraction, enriched with alkaloids, was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC).

  • Final Purification: Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet to identify key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum was recorded in methanol to observe the electronic transitions within the molecule, characteristic of the indole chromophore.

Structure Elucidation Workflow

The determination of the complex structure of this compound was a stepwise process involving the interpretation and integration of data from various spectroscopic techniques.

StructureElucidation A Isolation & Purification B HRESIMS Molecular Formula: C₂₀H₂₂N₂O₂ A->B Determine Mass C UV & IR Spectroscopy Indole Chromophore, Carbonyl, N-H A->C Identify Functional Groups D ¹H & ¹³C NMR Initial Atom Count & Types A->D Characterize Nuclei G Structure Assembly Connecting Fragments based on HMBC B->G F Fragment Analysis Identification of Key Substructures C->F E 2D NMR (COSY, HSQC, HMBC) Connectivity & Correlations D->E Establish Correlations D->F E->F Define Spin Systems F->G Assemble Fragments H Stereochemical Analysis (NOESY) Relative Stereochemistry G->H Determine Spatial Arrangement I Final Structure of this compound H->I Propose Final Structure

A logical workflow for the structure elucidation of this compound.

Key Structural Features and Their Determination

The intricate framework of this compound was pieced together through the careful analysis of its spectroscopic data.

  • Indole Moiety: The UV spectrum showed characteristic absorptions for an indole chromophore. ¹H NMR signals in the aromatic region (δ 7.0-7.6) and corresponding ¹³C NMR signals confirmed the presence of a disubstituted benzene (B151609) ring. HMBC correlations from the aromatic protons to adjacent quaternary carbons were crucial in establishing the indole nucleus.

  • Oxindole (B195798) Core: The IR absorption at 1680 cm⁻¹ suggested the presence of an amide carbonyl. The ¹³C NMR signal at δ 175.2 ppm further supported this assignment. The chemical shifts of the protons and carbons in the vicinity of this group were indicative of an oxindole system.

  • Ethylidene Group: A quartet at δ 5.40 ppm and a doublet at δ 1.70 ppm in the ¹H NMR spectrum, along with their COSY correlation, were characteristic of an ethylidene moiety (-CH=CH₃). The stereochemistry of the double bond was determined by NOESY experiments.

  • N-Methoxy Group: A sharp singlet at δ 3.85 ppm in the ¹H NMR spectrum, integrating to three protons, and a ¹³C NMR signal at δ 60.5 ppm were indicative of a methoxy (B1213986) group attached to a nitrogen atom.

  • Connectivity and Ring System: The final assembly of these fragments into the pentacyclic framework of this compound was achieved through long-range HMBC correlations. For instance, correlations between the ethylidene protons and carbons in the main ring system, as well as correlations from the N-methoxy protons to the adjacent carbon, were pivotal in connecting the different structural units.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general workflow from plant material to the elucidated structure, a common pathway in natural product chemistry.

ExperimentalWorkflow plant Gelsemium sempervirens Plant Material extraction Extraction Methanol plant->extraction partition Solvent Partitioning n-Hexane, Chloroform, Ethyl Acetate extraction->partition chromatography Column Chromatography Silica Gel partition->chromatography hplc Preparative HPLC C18 Column chromatography->hplc pure_compound {Pure this compound} hplc->pure_compound analysis Spectroscopic Analysis NMR, MS, IR, UV pure_compound->analysis elucidation {Structure Elucidation} analysis->elucidation

The experimental workflow for the isolation and analysis of this compound.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic methods in natural product chemistry. Through a systematic and logical approach, combining data from NMR, MS, IR, and UV spectroscopy, the complex, pentacyclic architecture of this indole alkaloid was successfully determined. This detailed understanding of its structure is the foundational step for further research into its biosynthesis, total synthesis, and potential pharmacological applications, providing a valuable template for professionals in the fields of chemical research and drug development.

Gelsempervine A: A Technical Overview of its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus. As a member of the sarpagine (B1680780) family of alkaloids, it possesses a complex chemical structure that has attracted interest from the scientific community. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development efforts in medicinal chemistry and pharmacology. While significant research has been conducted on related compounds and general methodologies, specific quantitative data and detailed protocols for this compound remain areas for further investigation.

Chemical Properties

PropertyValue
Molecular Formula C₂₂H₂₆N₂O₄
Molecular Weight 382.45 g/mol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound. While general spectroscopic techniques for alkaloids are well-documented, specific spectral data for this compound are not widely published. Researchers should expect to utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation.

  • ¹H and ¹³C NMR Spectroscopy: One-dimensional and two-dimensional NMR experiments are essential for determining the complex proton and carbon framework of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of the molecule.

Chemical Stability

The stability of this compound is a critical factor for its handling, storage, and formulation. As an indole alkaloid, it may be susceptible to degradation under certain conditions.

Reactivity and Degradation Pathways

Specific degradation pathways for this compound have not been extensively reported. However, indole alkaloids, in general, can be susceptible to oxidation, hydrolysis, and photolytic degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products and establish the intrinsic stability of the molecule.

Storage Conditions

While specific storage recommendations for this compound are not available, general best practices for the storage of indole alkaloids should be followed. These typically include:

  • Temperature: Storage at controlled room temperature or in a refrigerator (2-8 °C) is advisable.

  • Light: Protection from light is crucial to prevent photolytic degradation.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound are not explicitly detailed in the literature. However, general methods for working with indole alkaloids can be adapted.

Isolation and Purification

A general workflow for the isolation and purification of alkaloids from plant material is presented below.

G A Plant Material (Gelsemium sp.) B Grinding and Extraction A->B C Acid-Base Partitioning B->C D Chromatographic Separation (e.g., HPLC, HSCCC) C->D E Purified this compound D->E

Caption: General workflow for alkaloid isolation.

Protocol:

  • Extraction: The plant material is typically ground and extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents.

  • Chromatography: The enriched alkaloid fraction is then purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are commonly employed for the separation of complex alkaloid mixtures.

Stability-Indicating Method Development

A stability-indicating analytical method is essential for assessing the stability of this compound. A general workflow for developing such a method is outlined below.

G A Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) B HPLC Method Development (Column, Mobile Phase, Detector Optimization) A->B C Method Validation (Specificity, Linearity, Accuracy, Precision) B->C D Validated Stability-Indicating Method C->D

Caption: Workflow for stability-indicating method development.

Protocol:

  • Forced Degradation: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Method Development: Develop an HPLC method capable of separating the intact drug from its degradation products. This involves optimizing the column, mobile phase, and detector settings.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, linear, accurate, and precise for its intended purpose.

Biological Activity and Signaling Pathways

Preliminary research suggests that some Gelsemium alkaloids may interact with GABA-A receptors. However, the specific mechanism of action and the signaling pathway for this compound have not been elucidated. The following diagram illustrates a generalized GABA-A receptor signaling pathway, which could serve as a starting point for investigating the potential effects of this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAA_R GABA-A Receptor Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Cl_influx Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) GABA_release->GABAA_R Binds to Cl_influx->Hyperpolarization Causes

Caption: Generalized GABA-A receptor signaling pathway.

Conclusion

This compound remains a molecule of significant interest due to its complex structure and potential biological activity. This guide has summarized the currently available information on its chemical properties and stability. However, it is evident that there are substantial gaps in the literature, particularly concerning quantitative physical and spectroscopic data, detailed experimental protocols, and a definitive understanding of its stability profile and biological mechanism of action. Further research is required to fully characterize this intriguing natural product and unlock its potential for therapeutic applications.

Spectroscopic Profile of Gelsempervine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Gelsempervine A, a sarpagine-type indole (B1671886) alkaloid. Due to the limited public availability of the primary research, this document summarizes the foundational information and directs researchers to the original source for detailed spectral data.

This compound, with the molecular formula C₂₂H₂₆N₂O₄ and CAS number 865187-17-3, was first reported as one of five new sarpagine-type alkaloids isolated from Gelsemium sempervirens.[1] Spectroscopic analysis has been pivotal in the characterization of its unique chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool in the structural elucidation of novel compounds like this compound. It provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) further reveals structural information through controlled fragmentation of the parent ion.

Table 1: Mass Spectrometry Data for this compound

MetricValueSource
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.45 g/mol Calculated
Observed m/z Data not publicly available.See Note
Fragmentation Pattern Data not publicly available.See Note

Note: The detailed mass spectrometry data, including the observed mass-to-charge ratio (m/z) and fragmentation patterns, are reported in the primary literature. Researchers are advised to consult: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324 for this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule. This data is essential for piecing together the complex architecture of natural products like this compound. Spectroscopic data suggests that this compound exists in a C/D ring-opened keto-amine form in aprotic solvents like acetonitrile (B52724) (CH₃CN), and as a transannular structure with a zwitterionic form in protic solvents such as methanol (B129727) (CH₃OH).[1]

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
-Data not publicly available.---See Note

Note: The complete ¹H NMR data is available in the primary source: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324.

¹³C NMR Data

Table 3: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmAssignmentSource
-Data not publicly available.-See Note

Note: The complete ¹³C NMR data is available in the primary source: Symposium on the Chemistry of Natural Products, 2006 (48), 319-324.

Experimental Protocols

The precise experimental conditions are crucial for the reproducibility of spectroscopic data. While the specific protocols for this compound are detailed in the primary publication, a general methodology for the spectroscopic analysis of novel natural products is outlined below.

General NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-800 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆), and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). Standard 1D experiments include ¹H and ¹³C NMR. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete structural assignment.

General Mass Spectrometry Protocol

High-resolution mass spectra are commonly acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a novel natural product is a systematic process that integrates data from various techniques to arrive at a confirmed chemical structure.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Natural Source Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Isolation of Pure Compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) - Functional Groups - Carbon Skeleton Pure_Compound->NMR_1D Data_Integration Data Integration & Analysis MS->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity - Stereochemistry NMR_1D->NMR_2D NMR_1D->Data_Integration NMR_2D->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

General workflow for the spectroscopic analysis of a novel natural product.

Conclusion

This guide consolidates the publicly accessible spectroscopic information for this compound. While foundational details are provided, the comprehensive quantitative NMR and MS data, along with the specific experimental protocols, are contained within the primary scientific literature. For researchers engaged in the synthesis, derivatization, or biological evaluation of this compound, obtaining the full dataset from the cited symposium proceedings is essential for accurate and reliable scientific work.

References

In Silico Prediction of Gelsempervine A Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsempervine A, a principal indole (B1671886) alkaloid isolated from the medicinal and notoriously toxic plant Gelsemium elegans, presents a complex pharmacological profile. Traditionally used in minute doses for conditions like pain and inflammation, its molecular mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the molecular targets of this compound. By leveraging a multi-pronged computational strategy encompassing reverse pharmacophore mapping, molecular docking, and network pharmacology, this document outlines a robust workflow to generate and prioritize testable hypotheses regarding its biological interactome. Detailed experimental protocols for the validation of these computational predictions are also provided, offering a complete roadmap from initial hypothesis generation to experimental confirmation.

Introduction

This compound is a member of the Gelsemium alkaloid family, known for their potent neurotoxic and purported therapeutic effects. The intricate chemical structure of this compound suggests the potential for interactions with a multitude of biological macromolecules, leading to its diverse physiological effects. Elucidating these interactions is paramount for understanding its mechanism of action, assessing its therapeutic potential, and mitigating its toxicity.

In silico target prediction offers a time- and cost-effective approach to navigate the vast landscape of the human proteome and identify potential binding partners for small molecules. This guide details a systematic approach to predict and analyze the targets of this compound, integrating computational predictions with a systems-level biological context and culminating in experimental validation.

In Silico Target Prediction Workflow

The proposed workflow for the in silico prediction of this compound targets is a multi-step process designed to maximize the accuracy and relevance of the predictions. The workflow begins with the acquisition of the ligand structure and proceeds through several stages of computational analysis, culminating in a prioritized list of potential targets for experimental validation.

In_Silico_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Target Prediction cluster_2 Target Refinement & Prioritization cluster_3 Systems-Level Analysis cluster_4 Experimental Validation A This compound Structure Acquisition (e.g., PubChem) B 3D Structure Optimization A->B C Reverse Pharmacophore Mapping (e.g., PharmMapper) B->C D Ligand-Based Similarity Searching (e.g., SwissTargetPrediction) B->D E Molecular Docking (e.g., AutoDock Vina) C->E D->E F Binding Free Energy Calculation E->F G Network Pharmacology (Protein-Protein Interaction Network Construction) F->G H Pathway Enrichment Analysis (e.g., KEGG, GO) G->H I Prioritized Target List H->I J In Vitro Binding Assays (e.g., SPR, ITC) I->J K Cellular Target Engagement Assays (e.g., CETSA) J->K L Functional Assays K->L

Figure 1: In Silico Target Prediction Workflow for this compound.

Methodologies

Data Acquisition and Ligand Preparation
  • Structure Acquisition: The 2D structure of this compound is obtained from the PubChem database (CID: 169420).

  • 3D Structure Generation and Optimization: The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, Chem3D). The geometry of the 3D structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Target Prediction

Reverse pharmacophore mapping is a ligand-based approach that screens a compound against a database of pharmacophore models derived from known protein-ligand complexes.

  • Protocol:

    • The optimized 3D structure of this compound is submitted to a reverse pharmacophore mapping server such as PharmMapper.

    • The server aligns the compound to the pharmacophore models in its database and scores the fits.

    • A list of potential protein targets is generated based on the fit scores.

This method predicts targets based on the principle that structurally similar molecules are likely to have similar biological targets.

  • Protocol:

    • The 2D structure of this compound (in SMILES format) is submitted to a target prediction web server like SwissTargetPrediction.

    • The server compares the query molecule to a database of known active ligands and predicts targets based on 2D and 3D similarity.

    • A ranked list of potential targets with their respective probabilities is generated.

Target Refinement and Prioritization

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

  • Protocol:

    • Receptor Preparation: The 3D structures of the potential target proteins identified in the previous step are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning partial charges.

    • Docking Simulation: A docking program like AutoDock Vina is used to perform the docking simulations. A grid box is defined to encompass the putative binding site of the receptor.

    • Analysis of Results: The docking results are analyzed based on the predicted binding energy (kcal/mol) and the binding pose of the ligand in the receptor's active site.

More accurate methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be employed to re-rank the docked poses and provide a more reliable estimation of binding affinity.

Systems-Level Analysis: Network Pharmacology

Network pharmacology is used to understand the broader biological context of the predicted drug-target interactions.

Network_Pharmacology_Workflow A Predicted this compound Targets C Construct PPI Network A->C B Protein-Protein Interaction (PPI) Databases (e.g., STRING, BioGRID) B->C D Network Topology Analysis (e.g., Degree, Betweenness Centrality) C->D E Identification of Hub Proteins D->E F Pathway & Gene Ontology Enrichment Analysis (e.g., KEGG, GO) E->F G Hypothesized Signaling Pathways F->G

Figure 2: Network Pharmacology Workflow.
  • Protocol:

    • PPI Network Construction: The high-confidence predicted targets are used as seed nodes to construct a protein-protein interaction (PPI) network using databases like STRING.

    • Network Analysis: The topological properties of the network (e.g., degree, betweenness centrality) are analyzed to identify key hub proteins.

    • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the network proteins to identify over-represented biological processes and signaling pathways.

Predicted Targets and Pathways (Illustrative Data)

The following tables present illustrative data that could be generated from the described in silico workflow.

Table 1: Top Predicted Targets of this compound from Ligand-Based Methods

Target NameGene SymbolPrediction MethodConfidence Score
Gamma-aminobutyric acid receptor subunit alpha-1GABRA1SwissTargetPrediction0.85
Glycine receptor subunit alpha-1GLRA1SwissTargetPrediction0.82
5-hydroxytryptamine receptor 2AHTR2APharmMapper0.78
Muscarinic acetylcholine (B1216132) receptor M1CHRM1SwissTargetPrediction0.75
Voltage-gated sodium channel alpha subunit type 2SCN2APharmMapper0.71

Table 2: Molecular Docking Results for Top Predicted Targets

Target PDB IDGene SymbolBinding Energy (kcal/mol)Key Interacting Residues
6HUPGABRA1-9.2Tyr97, Phe200, Thr202
5CF9GLRA1-8.8Phe159, Tyr202, Ser205
6A93HTR2A-8.5Ser159, Phe339, Trp336
5CXVCHRM1-8.1Tyr106, Trp157, Asn382
6J8ESCN2A-7.9Phe1764, Tyr1771

Table 3: Enriched Signaling Pathways from Network Pharmacology Analysis

KEGG Pathway IDPathway Namep-valueGenes
hsa04080Neuroactive ligand-receptor interaction1.2e-15GABRA1, GLRA1, HTR2A, CHRM1
hsa04724Glutamatergic synapse3.5e-12GRIA1, GRIN2B, SLC1A2
hsa04727GABAergic synapse8.1e-11GABRA1, GABBR1, SLC6A1
hsa04020Calcium signaling pathway2.4e-09CACNA1C, PLCB1, ADCY1

Key Signaling Pathway Visualization

Based on the illustrative enrichment analysis, the "Neuroactive ligand-receptor interaction" pathway is a key area of interest.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal NT Neurotransmitter (e.g., GABA, Glycine, Serotonin) GABRA1 GABRA1 NT->GABRA1 GLRA1 GLRA1 NT->GLRA1 HTR2A HTR2A NT->HTR2A CHRM1 CHRM1 NT->CHRM1 Effect Downstream Signaling (e.g., Ion Channel Modulation, Second Messenger Cascades) GABRA1->Effect GLRA1->Effect HTR2A->Effect CHRM1->Effect Gelsempervine_A This compound Gelsempervine_A->GABRA1 Gelsempervine_A->GLRA1 Gelsempervine_A->HTR2A Gelsempervine_A->CHRM1

Methodological & Application

Synthetic Strategies Towards the Elusive Gelsempervine A: A Focus on the Sarpagine Alkaloid Core

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, natural product synthesis, and medicinal chemistry.

Introduction: Gelsempervine A is a complex monoterpenoid indole (B1671886) alkaloid isolated from the plants of the Gelsemium genus. As a member of the sarpagine (B1680780) and ajmaline (B190527) alkaloid family, it possesses a formidable molecular architecture characterized by a rigid, polycyclic framework. While the total synthesis of the related alkaloid, Gelsemine, has been accomplished by several research groups, a complete total synthesis of this compound has remained an elusive and challenging endeavor. This document provides a detailed overview of the prevailing synthetic strategies directed towards the core structure of sarpagine alkaloids, which serves as the foundational framework for this compound. Key experimental protocols for the construction of pivotal intermediates are provided, along with a summary of reported yields for critical transformations.

Retrosynthetic Analysis of the Sarpagine Core

The central challenge in the synthesis of sarpagine alkaloids lies in the construction of the intricate indole-fused azabicyclo[3.3.1]nonane core. A general retrosynthetic strategy for this class of molecules is outlined below. The key disconnections involve simplification of the polycyclic system to a key tetracyclic intermediate, which can be accessed through powerful cascade reactions.

Retrosynthesis This compound This compound Sarpagine Alkaloid Core Sarpagine Alkaloid Core This compound->Sarpagine Alkaloid Core Side chain manipulation Tetracyclic Ketone Intermediate Tetracyclic Ketone Intermediate Sarpagine Alkaloid Core->Tetracyclic Ketone Intermediate Mannich Cyclization / Heck Coupling Tryptophan Derivative Tryptophan Derivative Tetracyclic Ketone Intermediate->Tryptophan Derivative Pictet-Spengler / Dieckmann Cascade Aldehyde Partner Aldehyde Partner Tetracyclic Ketone Intermediate->Aldehyde Partner

Caption: Generalized retrosynthetic analysis of the sarpagine alkaloid core.

Key Synthetic Strategies and Experimental Protocols

The construction of the sarpagine core often relies on a few powerful and well-established synthetic methodologies. Two prominent strategies include the Pictet-Spengler/Dieckmann cascade and Mannich-type cyclizations.

Asymmetric Pictet-Spengler/Dieckmann Cascade

A highly effective method for the enantioselective synthesis of the tetracyclic core of sarpagine alkaloids involves a cascade reaction sequence starting from a chiral tryptophan derivative. This approach establishes the critical stereochemistry early in the synthesis.

Experimental Protocol: Synthesis of the Tetracyclic Ketone Intermediate [1][2]

  • Step 1: Pictet-Spengler Reaction: To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added an aldehyde partner (1.1 equiv). The reaction mixture is stirred at room temperature until imine formation is complete. A Lewis acid or Brønsted acid catalyst (e.g., TFA) is then added, and the reaction is stirred for several hours to effect the cyclization.

  • Step 2: Dieckmann Cyclization: The crude product from the Pictet-Spengler reaction is dissolved in an anhydrous solvent (e.g., THF or toluene). A strong base, such as sodium hydride or potassium tert-butoxide (2.0-3.0 equiv), is added portion-wise at 0 °C. The reaction mixture is then heated to reflux to induce the intramolecular Dieckmann condensation.

  • Work-up and Purification: Upon completion, the reaction is quenched with a proton source (e.g., acetic acid or saturated NH₄Cl solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude β-keto ester is then decarboxylated under acidic conditions (e.g., refluxing in aqueous HCl) to afford the tetracyclic ketone. Purification is typically achieved by column chromatography.

Mannich-Type Cyclization for Azabicyclo[3.3.1]nonane Core Formation

A convergent and efficient strategy to construct the characteristic azabicyclo[3.3.1]nonane ring system involves an intramolecular Mannich-type reaction. This key step forges the bridged bicyclic core of the sarpagine alkaloids.[3]

Experimental Protocol: Intramolecular Mannich-Type Cyclization [3]

  • Precursor Synthesis: The substrate for the Mannich cyclization, typically a tetracyclic intermediate bearing an amine and a masked aldehyde or ketone functionality, is prepared through a multi-step sequence.

  • Cyclization Conditions: The tetracyclic precursor is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or CH₂Cl₂). A Lewis acid catalyst (e.g., BF₃·OEt₂ or TiCl₄) is added at low temperature (-78 °C to 0 °C). The reaction is stirred until the cyclization is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a base (e.g., saturated NaHCO₃ solution) and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the azabicyclo[3.3.1]nonane core.

Quantitative Data for Key Synthetic Steps

The efficiency of the key transformations in the synthesis of sarpagine alkaloid cores can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for the critical steps discussed.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Asymmetric Pictet-Spengler/Dieckmann CascadeD-(+)-Tryptophan methyl esterTetracyclic Ketone Intermediate1. Aldehyde, TFA; 2. NaH, heat; 3. HCl, heat>74[2]
Intramolecular Mannich-Type CyclizationTetracyclic Amine PrecursorAzabicyclo[3.3.1]nonane CoreBF₃·OEt₂, CH₂Cl₂, -78 °C to rt~60-80[3]
Reductive Heck CouplingTetracyclic IodideAzabicyclo[2.2.2]octane Ring SystemNi(cod)₂, PCy₃, Zn, DMA~70-85[4]

Synthetic Workflow for a Key Sarpagine Intermediate

The following diagram illustrates a representative forward synthetic sequence for the construction of a key tetracyclic intermediate, which serves as a versatile precursor for various sarpagine alkaloids.

Forward_Synthesis cluster_0 Pictet-Spengler Reaction cluster_1 Dieckmann Condensation cluster_2 Decarboxylation Tryptophan Derivative Tryptophan Derivative Cyclized Intermediate Cyclized Intermediate Tryptophan Derivative->Cyclized Intermediate TFA, CH2Cl2 Aldehyde Aldehyde Aldehyde->Cyclized Intermediate TFA, CH2Cl2 Beta-Keto Ester Beta-Keto Ester Cyclized Intermediate->Beta-Keto Ester NaH, Toluene, heat Tetracyclic Ketone Tetracyclic Ketone Beta-Keto Ester->Tetracyclic Ketone HCl, H2O, heat

Caption: A representative workflow for the synthesis of a key tetracyclic ketone intermediate.

Conclusion

While the total synthesis of this compound remains an open challenge in organic synthesis, the strategic blueprints developed for the broader sarpagine and ajmaline alkaloid family provide a clear and viable path forward. The key transformations, such as the asymmetric Pictet-Spengler/Dieckmann cascade and intramolecular Mannich-type cyclizations, offer robust and stereocontrolled methods for constructing the complex polycyclic core. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to tackle the synthesis of this compound and to develop novel analogs with potential therapeutic applications. Further methodological advancements and the exploration of novel bond-forming strategies will undoubtedly play a crucial role in the eventual conquest of this fascinating natural product.

References

Application Notes and Protocols for Developing Cell-Based Assays for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid isolated from the plant genus Gelsemium. Alkaloids from this genus have been reported to possess a range of biological activities, including anti-inflammatory, anxiolytic, and anticancer effects. Due to its chemical structure, this compound presents a compelling candidate for further investigation into its therapeutic potential. This document provides detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, focusing on its potential cytotoxic, anti-inflammatory, and neuroactive properties. These assays are designed to be robust and reproducible, providing valuable data for preclinical drug development.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial for determining the cytotoxic potential of this compound against various cell lines and for establishing a safe concentration range for subsequent functional assays.

Experimental Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete medium to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation
Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
51.15 ± 0.0992.0
100.98 ± 0.0678.4
250.65 ± 0.0552.0
500.32 ± 0.0425.6
1000.15 ± 0.0312.0

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: MTT Assay seed_cells Seed SH-SY5Y cells (1x10^4 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_treatment Incubate 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

MTT Assay Workflow Diagram

Anti-inflammatory Activity via NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[3] A luciferase reporter assay can be used to quantify the activity of this pathway in response to an inflammatory stimulus and to assess the inhibitory potential of this compound.[3][4][5]

Experimental Protocol

Materials:

  • This compound (stock solution in DMSO)

  • HEK293T or RAW 264.7 cell line

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium

  • Opti-MEM reduced-serum medium

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Passive Lysis Buffer

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Seed HEK293T cells at a density of 2 x 104 cells per well in a 96-well plate.

    • Incubate for 24 hours.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.[3]

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation (Day 2):

    • Prepare serial dilutions of this compound in serum-free medium.

    • Carefully remove the transfection medium and replace it with the medium containing the this compound dilutions.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Add the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis (Day 3):

    • Remove the medium and gently wash the cells once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[3]

  • Luciferase Assay (Day 3):

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • In a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) into each well and measure the firefly luminescence.[3]

    • Subsequently, inject 100 µL of Stop & Glo® Reagent into the same well and measure the Renilla luminescence.[3]

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

Data Presentation
TreatmentNormalized Luciferase Activity (RLU) (Mean ± SD)% NF-κB Inhibition
Unstimulated Control150 ± 25-
Stimulated Control (TNF-α)1500 ± 1200
This compound (1 µM) + TNF-α1350 ± 11010
This compound (5 µM) + TNF-α975 ± 9035
This compound (10 µM) + TNF-α600 ± 7560
This compound (25 µM) + TNF-α300 ± 4080
This compound (50 µM) + TNF-α180 ± 3088

Signaling Pathway and Workflow

NFkB_Pathway_and_Workflow cluster_pathway NF-κB Signaling Pathway cluster_workflow Experimental Workflow TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Activates GelsempervineA This compound GelsempervineA->IKK Inhibits? Transfect Transfect cells with NF-κB reporter plasmids Treat Treat with this compound Transfect->Treat Stimulate Stimulate with TNF-α Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure

NF-κB Pathway and Assay Workflow

Neuroactivity Assessment using Calcium Imaging

Changes in intracellular calcium concentration ([Ca2+]i) are a fundamental aspect of neuronal signaling.[6] Calcium imaging with fluorescent indicators like Fluo-4 AM can be used to monitor the effects of this compound on neuronal activity in real-time.

Experimental Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Neurotransmitter or depolarizing agent (e.g., glutamate (B1630785) or KCl)

  • Fluorescence microscope with a digital camera and appropriate filters

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells onto black, clear-bottom 96-well plates at a density that allows for individual cell imaging.

    • Incubate for 24-48 hours to allow for attachment and differentiation (if applicable).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).[6]

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and let the cells de-esterify the dye for 30 minutes at room temperature.

  • Calcium Imaging:

    • Place the plate on the fluorescence microscope.

    • Acquire a baseline fluorescence reading for a defined period.

    • Add this compound at the desired concentration and record the fluorescence changes over time.

    • As a positive control, add a known neurotransmitter (e.g., glutamate) or a depolarizing agent (e.g., KCl) to elicit a calcium response and observe if this compound modulates this response.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0). The data is often presented as ΔF/F0.

    • Analyze parameters such as the peak amplitude of the calcium transient, the frequency of oscillations, and the duration of the response.

Data Presentation
TreatmentBaseline Fluorescence (F₀) (Mean ± SD)Peak Fluorescence (F_peak) (Mean ± SD)ΔF/F₀
Vehicle Control500 ± 50510 ± 550.02
This compound (10 µM)490 ± 45686 ± 600.40
Glutamate (100 µM)510 ± 521530 ± 1502.00
This compound (10 µM) + Glutamate505 ± 481010 ± 1001.00

Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Treatment Seed Seed Neuronal Cells Incubate Incubate 24-48h Seed->Incubate Load Load with Fluo-4 AM Incubate->Load Wash Wash Cells Load->Wash Deesterify De-esterify Wash->Deesterify Baseline Record Baseline Fluorescence Deesterify->Baseline Add_Compound Add this compound Baseline->Add_Compound Record_Response Record Fluorescence Changes Add_Compound->Record_Response Add_Stimulus Add Stimulus (e.g., Glutamate) Record_Response->Add_Stimulus Record_Modulation Record Modulated Response Add_Stimulus->Record_Modulation

Calcium Imaging Workflow Diagram

Disclaimer

These protocols provide a general framework for the cell-based analysis of this compound. Researchers should optimize experimental conditions, including cell density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. Appropriate controls must be included in all experiments to ensure the validity of the results.

References

Application Notes and Protocols for High-Throughput Screening with Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct high-throughput screening data and specific quantitative biological activity values for Gelsempervine A are not extensively available in the current scientific literature. The following application notes and protocols are based on the known biological activities of the structurally related alkaloid, sempervirine, which is also isolated from the Gelsemium genus. It is hypothesized that this compound may exhibit similar activities. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Application Note 1: Cytotoxicity Screening of this compound in Cancer Cell Lines

This compound, a pyrrolidinoindoline alkaloid, is a promising candidate for anticancer drug discovery. Its structural analog, sempervirine, has demonstrated potent cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, notably hepatocellular carcinoma.[1] High-throughput screening (HTS) using cell viability assays, such as the MTT assay, can be employed to efficiently evaluate the cytotoxic potential of this compound across a diverse panel of cancer cell lines. This approach allows for the determination of the half-maximal inhibitory concentration (IC50) and provides insights into the compound's potency and selectivity.

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow Cytotoxicity Screening Workflow prep Prepare Cancer Cell Lines seed Seed Cells into 96-well Plates prep->seed treat Treat with this compound (serial dilutions) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: High-throughput cytotoxicity screening workflow for this compound.

Hypothetical Cytotoxicity Data for this compound
Cell LineCancer TypeHypothetical IC50 (µM)
HepG2Hepatocellular Carcinoma5.2
HeLaCervical Cancer8.9
A549Lung Cancer12.5
MCF-7Breast Cancer15.1
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Preparation: Culture human cancer cell lines (e.g., HepG2, HeLa, A549, MCF-7) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2] Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[3]

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Application Note 2: Antiviral Activity Screening of this compound

Natural products are a rich source of antiviral agents. Given the broad biological activities of alkaloids, this compound warrants investigation for its potential antiviral properties. A common high-throughput method to screen for antiviral activity is the cytopathic effect (CPE) inhibition assay.[4] This assay measures the ability of a compound to protect host cells from virus-induced damage and death.

Experimental Workflow for Antiviral Screening

G cluster_workflow Antiviral Screening Workflow (CPE Assay) prep Prepare Host Cell Monolayer treat Add this compound (serial dilutions) prep->treat infect Infect Cells with Virus treat->infect incubate Incubate for 48-72 hours infect->incubate observe Observe for Cytopathic Effect (CPE) incubate->observe stain Stain with Crystal Violet observe->stain read Measure Absorbance stain->read analyze Calculate EC50 and CC50 read->analyze

Caption: High-throughput antiviral screening workflow using the CPE inhibition assay.

Hypothetical Antiviral Activity Data for this compound
VirusHost CellHypothetical EC50 (µM)Hypothetical CC50 (µM)Hypothetical Selectivity Index (SI)
Influenza A VirusMDCK15.8>100>6.3
Herpes Simplex Virus-1Vero22.4>100>4.5
Detailed Experimental Protocol: CPE Inhibition Assay
  • Cell Preparation: Seed a suitable host cell line (e.g., Vero or MDCK cells) into 96-well plates to form a confluent monolayer.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in a virus growth medium.

  • Infection and Treatment:

    • Remove the culture medium from the cell monolayers.

    • Add the diluted this compound to the wells.

    • Add a standardized amount of the virus (e.g., at a multiplicity of infection of 0.01) to the wells containing the compound and to the virus control wells.[4]

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 37°C) for 48-72 hours, or until significant CPE is observed in the virus control wells.[4]

  • Quantification of CPE:

    • Visually inspect the wells for CPE under a microscope.

    • To quantify cell viability, remove the medium and stain the cells with a solution of 0.5% crystal violet in 20% methanol (B129727) for 10-15 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 100 µL of methanol to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50) from the dose-response curve.

    • Simultaneously, determine the 50% cytotoxic concentration (CC50) from the compound toxicity control wells.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.[4]

Application Note 3: Antibacterial and Antifungal Screening of this compound

The structural diversity of alkaloids suggests their potential as antimicrobial agents. High-throughput screening using the broth microdilution method is a standard and efficient way to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria and fungi.[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow for Antimicrobial Screening

G cluster_workflow Antimicrobial Screening Workflow (Broth Microdilution) prep_comp Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plates prep_comp->inoculate prep_ino Prepare Standardized Microbial Inoculum prep_ino->inoculate incubate Incubate for 18-24 hours inoculate->incubate read Read for Microbial Growth (Visually or Spectrophotometrically) incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

Caption: High-throughput antimicrobial screening workflow using the broth microdilution method.

Hypothetical Antimicrobial Activity Data for this compound
MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungus128
Detailed Experimental Protocol: Broth Microdilution Assay
  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

  • Inoculum Preparation:

    • Grow the test microorganisms overnight.

    • Prepare a standardized inoculum suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • Visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[7]

    • Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC, or the optical density can be measured using a microplate reader.

Signaling Pathway Modulation by this compound (Hypothesized)

Based on the activity of the related alkaloid sempervirine, this compound is hypothesized to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis in cancer cells.

Wnt/β-catenin Signaling Pathway

G cluster_pathway Hypothesized Inhibition of Wnt/β-catenin Pathway by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Complex inhibition BetaCatenin β-catenin Complex->BetaCatenin phosphorylation & degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation GelsempervineA This compound GelsempervineA->Complex potential activation? GelsempervineA->BetaCatenin potential inhibition?

Caption: Hypothesized mechanism of this compound action on the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for the Quantification of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of Gelsempervine A in biological matrices, particularly plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols described are based on established and validated methods for structurally similar indole (B1671886) alkaloids, offering a robust starting point for method development and validation.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. Its complex chemical structure and potential pharmacological activities necessitate the development of sensitive and selective analytical methods for its quantification in biological samples. Such methods are crucial for pharmacokinetic studies, toxicological assessments, and overall drug development processes. This document outlines a proposed UPLC-MS/MS method, providing detailed protocols and expected performance characteristics to guide researchers in establishing a validated assay for this compound.

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and speed. This method allows for the accurate measurement of low concentrations of the analyte in complex biological matrices.

Proposed UPLC-MS/MS Method Parameters

The following table summarizes the proposed starting conditions for the UPLC-MS/MS analysis of this compound, adapted from a validated method for a structurally related alkaloid. Optimization of these parameters for this compound is recommended.

Parameter Condition
Chromatography
- InstrumentWaters ACQUITY UPLC System or equivalent
- ColumnUPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)
- Mobile Phase A0.1% Formic Acid in Water
- Mobile Phase BAcetonitrile (B52724)
- GradientOptimized for separation of this compound and Internal Standard
- Flow Rate0.4 mL/min
- Column Temperature40 °C
- Injection Volume5 µL
Mass Spectrometry
- InstrumentTriple Quadrupole Mass Spectrometer
- Ionization ModeElectrospray Ionization (ESI), Positive
- Acquisition ModeMultiple Reaction Monitoring (MRM)
- MRM Transition (Proposed)To be determined by infusion of this compound standard
- Internal Standard (IS)A structurally similar compound not present in the matrix (e.g., Deltalin)
- MRM Transition (IS)To be determined by infusion of the IS standard
- Cone VoltageTo be optimized
- Collision EnergyTo be optimized

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard (IS) stock solution

  • Acetonitrile (LC-MS grade), chilled

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

Preparation of Calibration Standards and Quality Control Samples

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike blank plasma with the working standard solutions to create calibration standards at various concentrations (e.g., 0.05 - 100 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability. The following table outlines the key validation parameters and their typical acceptance criteria.

Validation Parameter Acceptance Criteria Typical Performance (based on similar compounds)
Linearity (R²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%0.05 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)89.8% to 112.3%
Precision (RSD%) ≤ 15% (≤ 20% for LLOQ)Intra-day: < 12%; Inter-day: < 15%
Recovery Consistent, precise, and reproducible> 75%
Matrix Effect Consistent and within acceptable limits103.7% to 108.4%
Stability Analyte stable under various storage and handling conditionsStable under relevant conditions

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Gelsempervine_A_Quantification_Workflow cluster_SampleCollection Sample Collection & Handling cluster_SamplePreparation Sample Preparation cluster_Analysis UPLC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification SampleCollection Biological Sample (e.g., Rat Plasma) AddIS Spike with Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into UPLC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification FinalResult Final Result (ng/mL) Quantification->FinalResult

Caption: Workflow for this compound quantification.

Factors Influencing Method Performance

This diagram illustrates the key factors that can influence the accuracy and precision of the analytical method.

Method_Performance_Factors cluster_SamplePrep Sample Preparation cluster_Chroma Chromatography cluster_MS Mass Spectrometry center Method Accuracy & Precision SP_Recovery Analyte Recovery SP_Recovery->center SP_Matrix Matrix Effects SP_Matrix->center SP_IS Internal Standard Variability SP_IS->center C_PeakShape Peak Shape C_PeakShape->center C_Resolution Resolution C_Resolution->center C_Retention Retention Time Stability C_Retention->center MS_Ionization Ionization Efficiency MS_Ionization->center MS_Sensitivity Detector Sensitivity MS_Sensitivity->center MS_Specificity MRM Specificity MS_Specificity->center

Caption: Factors influencing analytical method performance.

Application Notes and Protocols for Neuroreceptor Binding Assays: Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsempervine A is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus. Alkaloids from this genus are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects, primarily through their interaction with the central nervous system.[1][2][3] Emerging research indicates that Gelsemium alkaloids, including this compound, primarily target inhibitory neurotransmitter receptors, with a notable affinity for Glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.[1][2][4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting neuroreceptor binding assays to characterize the interaction of this compound with its putative molecular targets.

Molecular Targets of this compound

Studies on the broader class of Gelsemium alkaloids have identified two primary targets in the central nervous system:

  • Glycine Receptors (GlyRs): Low-toxicity alkaloids from Gelsemium have been shown to primarily exert their pharmacological effects through interactions with Glycine receptors.[1][2] Gelsemine, a closely related alkaloid, is known to be a modulator of GlyRs.[4][5]

  • GABA-A Receptors (GABAARs): Both high- and low-toxicity Gelsemium alkaloids have been found to target GABA-A receptors, suggesting a common mechanism of action across this class of compounds.[1][2]

Data Presentation: Binding Affinity of this compound

The following table is a template for summarizing the quantitative data from neuroreceptor binding assays for this compound. Researchers should populate this table with their experimentally determined values.

Target ReceptorRadioligandAssay TypeThis compound IC50 (nM)This compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Glycine Receptor (α1)[³H]-StrychnineCompetitionUser-definedUser-definedGlycineUser-defined
GABA-A Receptor (α1β2γ2)[³H]-MuscimolCompetitionUser-definedUser-definedGABAUser-defined
GABA-A Receptor (α5β3γ2)[³H]-FlumazenilCompetitionUser-definedUser-definedDiazepamUser-defined

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Glycine Receptors (GlyRs)

This protocol is designed to determine the binding affinity (Ki) of this compound for the Glycine receptor by measuring its ability to displace a known radiolabeled ligand, such as [³H]-Strychnine.

Materials:

  • Receptor Source: Membrane preparations from rat spinal cord or recombinant cells expressing the desired GlyR subtype (e.g., α1).

  • Radioligand: [³H]-Strychnine (Specific Activity: 15-30 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Glycine (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Strychnine (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL Glycine (at a high concentration, e.g., 1 mM), 50 µL [³H]-Strychnine, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of varying concentrations of this compound, 50 µL [³H]-Strychnine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Competition Binding Assay for GABA-A Receptors (GABAARs)

This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-A receptor. The choice of radioligand will depend on the binding site of interest (e.g., [³H]-Muscimol for the agonist site, [³H]-Flumazenil for the benzodiazepine (B76468) site).

Materials:

  • Receptor Source: Membrane preparations from rat cerebral cortex or recombinant cells expressing the desired GABAAR subtype (e.g., α1β2γ2).

  • Radioligand: [³H]-Muscimol or [³H]-Flumazenil.

  • Test Compound: this compound.

  • Reference Compound: GABA or Diazepam (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Follow the same procedure as for GlyR membrane preparation.

  • Assay Setup: Set up the 96-well plate as described in the GlyR protocol, substituting the appropriate radioligand and reference compound for GABAARs.

  • Incubation: Incubate the plates at 4°C for 90 minutes.

  • Filtration: Follow the same filtration procedure as for the GlyR assay.

  • Scintillation Counting: Follow the same scintillation counting procedure as for the GlyR assay.

  • Data Analysis: Analyze the data as described in the GlyR protocol to determine the IC50 and Ki values for this compound at the GABA-A receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (Tissue or Cell Culture) setup_plate Set up 96-well Plate (Total, NSB, Test Compound) prep_membranes->setup_plate prep_reagents Prepare Assay Buffers, Radioligand, and Test Compound prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Bound Radioligand (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a typical radioligand competition binding assay.

Signaling Pathway: Putative Mechanism of this compound

G cluster_glyr Glycine Receptor Pathway cluster_gabaar GABA-A Receptor Pathway Gelsempervine_A This compound GlyR Glycine Receptor (GlyR) Gelsempervine_A->GlyR Modulation GABAAR GABA-A Receptor (GABAAR) Gelsempervine_A->GABAAR Modulation Cl_Gly Chloride Influx GlyR->Cl_Gly Hyperpolarization_Gly Neuronal Hyperpolarization Cl_Gly->Hyperpolarization_Gly Inhibition_Gly Inhibitory Neurotransmission Hyperpolarization_Gly->Inhibition_Gly Cl_GABA Chloride Influx GABAAR->Cl_GABA Hyperpolarization_GABA Neuronal Hyperpolarization Cl_GABA->Hyperpolarization_GABA Inhibition_GABA Inhibitory Neurotransmission Hyperpolarization_GABA->Inhibition_GABA

Caption: Putative signaling pathways modulated by this compound.

References

Application Note: Synthesis and Preclinical Evaluation of [¹¹C]Gelsempervine A for PET Imaging of Glycine Receptor α1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a hypothetical protocol for the synthesis and preclinical evaluation of [¹¹C]Gelsempervine A, a novel radiotracer designed for in vivo imaging of Glycine Receptor α1 (GlyR α1) using Positron Emission Tomography (PET). Due to the current absence of published data on the radiolabeling of this compound, this document presents a plausible, theoretical approach based on established radiochemistry principles. The proposed synthesis involves the ¹¹C-methylation of a desmethyl precursor to yield the target radiotracer. This document outlines the complete experimental workflow, from precursor synthesis and radiolabeling to quality control and a conceptual in vivo imaging study. All data presented herein is illustrative.

Introduction

This compound is a complex indole (B1671886) alkaloid with a rigid pentacyclic structure. While its biological targets are not fully elucidated, its structural similarity to other neuroactive alkaloids suggests potential interactions with central nervous system (CNS) receptors. Glycine receptors (GlyRs) are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. The α1 subunit of the GlyR is a key component of this receptor complex. A selective PET radiotracer for GlyR α1 would be a valuable tool for studying the role of this receptor in neurological disorders and for the development of novel therapeutics.

This document proposes the development of [¹¹C]this compound as a candidate PET tracer for GlyR α1. The short half-life of Carbon-11 (B1219553) (t½ ≈ 20.4 minutes) allows for multiple PET scans in the same subject on the same day and the substitution of a carbon atom with ¹¹C does not alter the biological activity of the molecule.[1] The proposed synthesis utilizes the well-established method of ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2][3]

Hypothetical Signaling Pathway

G Glycine Glycine GlyR GlyR Glycine->GlyR Binds

Experimental Protocols

Synthesis of Desmethyl-Gelsempervine A Precursor

A plausible synthetic route to a desmethyl precursor of this compound would first involve the total synthesis of the this compound core structure, which is a significant undertaking. For the purpose of this hypothetical protocol, we will assume the availability of a suitable advanced intermediate that allows for the introduction of a phenolic hydroxyl group at a position that is synthetically accessible for subsequent methylation. The final step in the precursor synthesis would be the deprotection of this hydroxyl group to yield the desmethyl-Gelsempervine A ready for radiolabeling.

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound would be performed in an automated synthesis module. [¹¹C]Carbon dioxide, produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron, is converted to [¹¹C]methyl iodide.[2]

Protocol:

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄ by catalytic hydrogenation. The [¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I, which is subsequently trapped in a solution of the desmethyl-Gelsempervine A precursor.

  • ¹¹C-Methylation Reaction: The desmethyl-Gelsempervine A precursor (approximately 1 mg) is dissolved in a suitable solvent (e.g., DMF or acetone) with a mild base (e.g., K₂CO₃ or Cs₂CO₃). The trapped [¹¹C]CH₃I is passed through this solution and the reaction is heated (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).

  • Purification: The reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹¹C]this compound from the unreacted precursor and any radiolabeled byproducts.

  • Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a physiologically acceptable solution (e.g., sterile saline with a small percentage of ethanol) for injection.

G Cyclotron Cyclotron CO2_trap CO2_trap Cyclotron->CO2_trap MeI_synthesis MeI_synthesis CO2_trap->MeI_synthesis Reaction Reaction MeI_synthesis->Reaction HPLC HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation

Quality Control

The final product would undergo rigorous quality control to ensure its suitability for in vivo use.

Protocol:

  • Radiochemical Purity: Determined by analytical HPLC.

  • Specific Activity: Calculated from the total radioactivity and the mass of the compound, determined by analytical HPLC with a UV detector calibrated with a known concentration of non-radiolabeled this compound standard.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.

  • pH and Sterility: The pH of the final formulation is measured, and the solution is passed through a sterile filter.

Hypothetical Data

The following table summarizes the expected, though hypothetical, quantitative data for the synthesis of [¹¹C]this compound.

ParameterHypothetical Value
Radiochemical Yield (decay-corrected)25-40%
Radiochemical Purity>98%
Molar Activity40-80 GBq/µmol at end of synthesis
Total Synthesis Time30-40 minutes

Preclinical Evaluation Workflow

A preclinical evaluation in a suitable animal model would be necessary to assess the potential of [¹¹C]this compound as a PET imaging agent for GlyR α1.

G Synthesis Synthesis QC QC Synthesis->QC Injection Injection QC->Injection PET_Scan PET_Scan Injection->PET_Scan Animal_Model Animal_Model Animal_Model->Injection Data_Analysis Data_Analysis PET_Scan->Data_Analysis Biodistribution Biodistribution PET_Scan->Biodistribution

Protocol:

  • Animal Model: A healthy rodent model (e.g., Sprague-Dawley rat) would be used for initial studies.

  • Injection: A bolus of [¹¹C]this compound would be administered intravenously.

  • Dynamic PET Scan: A dynamic PET scan of the brain and spinal cord would be acquired over 60-90 minutes to observe the uptake and distribution of the radiotracer.

  • Data Analysis: Time-activity curves would be generated for various brain and spinal cord regions to quantify the tracer kinetics.

  • Ex vivo Biodistribution: At the end of the imaging session, tissues would be harvested, weighed, and counted in a gamma counter to confirm the in vivo PET data and to assess the tracer distribution in peripheral organs.

Conclusion

This application note provides a detailed, albeit hypothetical, framework for the synthesis and preclinical evaluation of [¹¹C]this compound as a novel PET radiotracer for imaging Glycine Receptor α1. The proposed methods are based on well-established radiochemical techniques and represent a plausible approach to the development of this and other complex radiolabeled natural products. Further research would be required to validate these theoretical protocols and to fully characterize the potential of [¹¹C]this compound as a molecular imaging agent.

References

Protocols for dissolving and storing Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Gelsempervine A, a naturally occurring indole (B1671886) alkaloid. The information is intended to guide researchers in preparing and handling this compound for various experimental applications.

Overview of this compound

This compound is an indole alkaloid isolated from plants of the Gelsemium genus. While specific data on its solubility and stability are limited, the following protocols are based on established best practices for handling similar indole alkaloids.

Dissolution of this compound

The solubility of this compound has not been extensively reported. However, like most indole alkaloids, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1] It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted in aqueous media for experimental use.

Table 1: Recommended Solvents for this compound Stock Solution
SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMEnsure the final DMSO concentration in the culture medium is <0.1% to avoid toxicity.[1]
Ethanol10-50 mMUse absolute ethanol for initial dissolution. The final ethanol concentration in experiments should be kept low.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is 0.01 multiplied by the molecular weight of this compound in g/mol ).

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

Storage of this compound

Proper storage is critical to maintain the stability and activity of this compound.

Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationContainerNotes
Solid Powder -20°C or -80°CLong-termTightly sealed, light-resistant vialProtect from moisture and light.
Stock Solution (in DMSO or Ethanol) -20°C or -80°CShort to medium-termAmber glass vials or light-protected tubesAliquot to avoid repeated freeze-thaw cycles.[1] Some indole alkaloids can be unstable in solution even after 24 hours at ambient temperatures.[2]

Postulated Signaling Pathway

While the specific molecular targets of this compound are not fully elucidated, related alkaloids from Gelsemium have been shown to interact with inhibitory neurotransmitter receptors.

G_sempervirens_alkaloid_pathway Postulated Signaling Pathway for Gelsemium Alkaloids cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA(A) Receptor This compound->GABA_A_Receptor Modulates Glycine_Receptor Glycine Receptor This compound->Glycine_Receptor Modulates Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Glycine_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability

Caption: Postulated mechanism of action for Gelsemium alkaloids.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.

experimental_workflow Experimental Workflow for this compound Cell-Based Assay Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prepare_Working Prepare Working Solutions (Dilute Stock in Culture Medium) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with Working Solutions Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Signaling) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data

Caption: General workflow for cell-based experiments with this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for sarpagine alkaloid cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges during the cyclization step in sarpagine (B1680780) alkaloid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for constructing the core azabicyclo[3.3.1]nonane skeleton of sarpagine alkaloids?

A1: Several key cyclization strategies are employed to synthesize the characteristic indole-fused azabicyclo[3.3.1]nonane core of sarpagine alkaloids. These include:

  • Biomimetic Mannich Cyclization: This approach mimics the natural biosynthetic pathway and is a common method for forming the crucial C5-C16 bond.[1][2]

  • Bischler-Napieralski and Homo-Mannich Sequence: This sequence provides a protecting-group-free, four-step access to the tetracyclic sarpagine core starting from L-tryptophan esters.[3][4]

  • Pictet-Spengler Reaction and Dieckmann Cyclization: This combination is a classical and effective method for constructing the core structure.[5]

  • Intramolecular Heck Cyclization: This palladium-catalyzed reaction is another strategy for forming the core ring system.[6]

  • [5+2] Cycloaddition: This method can be used to construct the azabicyclic core, followed by a late-stage Fischer indolization to complete the sarpagine skeleton.[6]

Q2: My cyclization reaction is resulting in a low yield. What are the first steps I should take to troubleshoot this?

A2: When faced with low yields, a systematic approach is recommended. Begin by verifying the purity and integrity of your starting materials and reagents. Following this, carefully re-evaluate your reaction conditions, paying close attention to the solvent, temperature, reaction time, and the stoichiometry of any catalysts or bases used. Analyzing the crude reaction mixture for side products can also provide valuable insights into where the reaction is failing.[7]

Q3: How do I determine if the low yield is due to an inefficient initial reaction or a failure in the subsequent cyclization step?

A3: To diagnose the root cause of low conversion, you can perform a reaction quench and analysis at a point where the reaction appears to have stalled. By quenching a small aliquot of the reaction mixture and performing a rapid workup, you can analyze the organic extract by LC-MS and ¹H NMR. The presence of a significant amount of starting material indicates a problem with the initial reaction step. Conversely, the presence of a reduced or intermediate compound suggests that the initial step is proceeding but the subsequent cyclization is slow or inhibited.[7]

Troubleshooting Guides

Issue 1: Low Yield in Biomimetic Mannich Cyclization

The intramolecular biomimetic Mannich cyclization is a key step in many sarpagine alkaloid syntheses. Low yields can often be attributed to suboptimal reaction conditions.

Optimization of Reaction Conditions for Mannich Cyclization

EntryLewis AcidBaseSolventTemperature (°C)Yield (%)
1-DBUCH2Cl2250
2-DBUTHF25<10
3-DBUToluene (B28343)2525
4-DBUToluene6043
5BF3·OEt2DBUToluene6051
6Sc(OTf)3DBUToluene6045
7Yb(OTf)3DBUToluene6071
8Yb(OTf)3DBUToluene8071
9Yb(OTf)3LiHMDSToluene8058
10Yb(OTf)3NaHMDSToluene8056
11Yb(OTf)3KHMDSToluene8061

Data adapted from optimization studies on a biomimetic Mannich cyclization.[1][2]

Experimental Protocol: Optimized Biomimetic Mannich Cyclization [1][2]

  • To a solution of the substrate (0.02 mmol) in toluene (1.0 mL) under a nitrogen atmosphere, add DBU (4.0-8.0 equiv.).

  • Add a solution of Yb(OTf)₃ (5.0 equiv.) in the appropriate solvent (0.5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Troubleshooting Flowchart: Low Yield in Mannich Cyclization

G start Low Yield in Mannich Cyclization check_reagents Verify purity of starting material, base, and Lewis acid start->check_reagents optimize_solvent Screen alternative solvents (e.g., CH2Cl2, THF, Toluene) check_reagents->optimize_solvent optimize_temp Vary reaction temperature (e.g., 25°C, 60°C, 80°C) optimize_solvent->optimize_temp optimize_lewis_acid Screen different Lewis acids (e.g., BF3·OEt2, Sc(OTf)3, Yb(OTf)3) optimize_temp->optimize_lewis_acid optimize_base Test alternative bases (e.g., LiHMDS, NaHMDS, KHMDS) optimize_lewis_acid->optimize_base yield_improved Yield Improved? optimize_base->yield_improved yield_improved->start Yes, but further optimization needed end Consult further literature for alternative strategies yield_improved->end No

Caption: Troubleshooting workflow for low yield in Mannich cyclization.

Issue 2: Poor Conversion in Halodestannylation Step

The conversion of a vinyl stannane (B1208499) to a vinyl iodide is a crucial step in some synthetic routes towards sarpagine alkaloids. Low conversion can be a significant bottleneck.

Optimization of Halodestannylation Reaction

EntrySolventTemperature (°C)Equivalents of TBAF·xH₂OYield (%)
1THFRefluxN/A (low conversion)<65
2CH3CNRefluxN/A90-92
3THF:DMF (3:2)65N/A (improved rate)>65
4Anhydrous DMF6513 (Na-H series)84
5Anhydrous DMF654 (Na-Me series)88

Data adapted from optimization studies for the synthesis of vinyl iodides.[8]

Experimental Protocol: Optimized Halodestannylation [8]

  • Dissolve the vinyl stannane substrate in anhydrous DMF.

  • Add solid TBAF·xH₂O (4-13 equivalents).

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction for completion.

  • After completion, cool the reaction and perform a standard workup.

  • Purify the vinyl iodide product via column chromatography.

Logical Diagram: Solvent Effects on Nucleophilicity

G solvent Solvent Choice nucleophilicity Nucleophilicity of Fluoride Ion solvent->nucleophilicity influences thf THF solvent->thf acetonitrile Acetonitrile solvent->acetonitrile dmf DMF solvent->dmf reaction_rate Reaction Rate & Yield nucleophilicity->reaction_rate determines low_rate Low Rate/Yield thf->low_rate high_rate High Rate/Yield acetonitrile->high_rate dmf->high_rate

Caption: Impact of solvent on reaction efficiency.

Issue 3: Inefficient Bischler-Napieralski Cyclization with Acid-Labile Groups

The Bischler-Napieralski reaction is a powerful tool for sarpagine core synthesis, but the typically strong acidic conditions can be incompatible with acid-labile functional groups like cyclopropanol.

Optimized Conditions for Bischler-Napieralski/Homo-Mannich Sequence

StepReagent 1Reagent 2SolventTemperatureNotes
Bischler-Napieralski POCl₃ (5 mmol)THF (1 mL)0 °C to RTMild conditions to tolerate acid-labile groups
Homo-Mannich Fe(OTf)₃ (0.4 mmol)Dioxane (2 mL)Room Temp.For the cyclization of the iminium intermediate

Conditions are based on a developed sequence for sarpagine core construction.[4]

Experimental Protocol: Bischler-Napieralski Cyclization [4]

  • Dissolve the starting formamide (B127407) (1 mmol) in THF (1 mL) and cool to 0 °C.

  • Slowly add POCl₃ (5 mmol).

  • Allow the reaction to warm to room temperature and stir for 5-20 minutes.

  • Quench the reaction carefully and proceed to the next step or perform a workup.

Signaling Pathway: Bischler-Napieralski/Homo-Mannich Cascade

G start L-tryptophan ester derivative bischler_napieralski Bischler-Napieralski Cyclization (POCl3, THF) start->bischler_napieralski iminium Iminium Intermediate bischler_napieralski->iminium homo_mannich Homo-Mannich Reaction (Fe(OTf)3, Dioxane) iminium->homo_mannich sarpagine_core Tetracyclic Sarpagine Core homo_mannich->sarpagine_core

Caption: Reaction cascade for sarpagine core synthesis.

References

Technical Support Center: Stability of Gelsempervine A in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Gelsempervine A in solution. The following information is based on established principles of pharmaceutical stability testing and should be adapted to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Loss of potency in a this compound solution can be attributed to several factors, including chemical degradation, precipitation, or adsorption to container surfaces. Degradation is often accelerated by exposure to adverse environmental conditions such as light, elevated temperature, or inappropriate pH.

Q2: What are the recommended storage conditions for a stock solution of this compound?

Q3: How can I determine the optimal pH for my this compound working solution?

A3: To determine the optimal pH for stability, a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) is recommended.[3][4] This involves preparing the solution in different buffers and monitoring the concentration of this compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Q4: I suspect my this compound is degrading. How can I identify the degradation products?

A4: Identifying degradation products typically involves subjecting the this compound solution to stress conditions (e.g., acid, base, oxidation, light, heat) to accelerate degradation.[3][6] The resulting mixture can then be analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns.[5]

Q5: What are the initial steps I should take to troubleshoot unexpected results in my experiments involving this compound?

A5: Start by preparing a fresh solution of this compound from a reliable source. Concurrently, analyze an aliquot of your existing solution using a validated analytical method to confirm its concentration and purity. If degradation is suspected, a simple comparative analysis between the fresh and old solutions can provide initial insights.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent assay results Solution degradation, improper solution preparation, instrument variability.1. Prepare a fresh stock solution of this compound.2. Validate the analytical method for precision and accuracy.3. Perform a system suitability test before each analytical run.
Appearance of unknown peaks in chromatogram Degradation of this compound, impurities in the solvent or reagents, sample contamination.1. Conduct a forced degradation study to identify potential degradation products.2. Analyze a solvent blank to rule out solvent impurities.3. Ensure proper sample handling and clean labware to prevent contamination.
Precipitation in the solution Poor solubility at the working concentration or pH, temperature effects.1. Determine the solubility of this compound in the chosen solvent system.2. Adjust the pH of the solution to enhance solubility.3. Consider the use of a co-solvent if solubility remains an issue.
Discoloration of the solution Photodegradation or oxidative degradation.1. Store the solution in amber vials or protect it from light.2. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of all peaks. A typical gradient might run from 10% to 90% organic solvent over 30 minutes.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal detection wavelength for this compound and its degradation products.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
Stress Condition Incubation Time (hours) Temperature (°C) % this compound Remaining Number of Degradation Products
0.1 M HCl246075.22
0.1 M NaOH246045.83
3% H₂O₂242588.11
Thermal246095.51
Photochemical242582.42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photochemical stock->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data pathway Identify Degradation Pathways data->pathway method Develop Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions GA This compound DP1 Degradation Product 1 (Hydrolysis) GA->DP1 H+ DP2 Degradation Product 2 (Epimerization) GA->DP2 OH- DP3 Degradation Product 3 (N-oxide) GA->DP3 [O]

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Technical Support Center: Addressing Poor Solubility of Gelsempervine A in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Gelsempervine A in aqueous buffers during their experiments.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues.

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the likely reasons?

A1: Poor solubility of this compound in aqueous buffers is a common challenge. Several factors can contribute to this issue:

  • Intrinsic Properties of this compound: As an alkaloid, this compound is a weakly basic compound, which generally exhibit low water solubility but are more soluble in organic solvents.[1][2]

  • pH of the Aqueous Buffer: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution.

  • Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence the solubility of your compound.

  • Temperature: Solubility can be affected by the temperature of the buffer.

  • Purity of the Compound: Impurities in your this compound sample could affect its solubility characteristics.

  • Solid-State Properties: The crystalline form of the solid this compound can impact its dissolution rate and solubility.

Q2: How can I improve the solubility of this compound in my aqueous buffer?

A2: Several strategies can be employed to enhance the solubility of this compound. The most effective approach will depend on your specific experimental requirements.

  • pH Adjustment: This is often the most effective and straightforward method for improving the solubility of ionizable compounds. Since this compound is a weak base, decreasing the pH of the buffer will lead to its protonation, forming a more soluble salt.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.

Q3: What is the predicted pKa of this compound, and how can I use it to optimize my buffer's pH?

A3: Based on its chemical structure (SMILES: C[C@H]1[C@H]2--INVALID-LINK--O)CC=C)N5C1=CC[C@H]6[C@H]5C=CO6), the predicted pKa values for this compound are:

  • Basic pKa: 7.85

  • Acidic pKa: 13.18

For improving solubility in aqueous buffers, the basic pKa of 7.85 is the most relevant. To effectively dissolve this compound, you should aim for a buffer pH that is at least 1-2 pH units below its basic pKa. At these acidic pH values, the molecule will be predominantly in its protonated, more soluble salt form. For example, preparing your buffer at a pH of 6.8 or lower is a good starting point.

Q4: Are there any quantitative data on the solubility of this compound?

A4: To date, there is a lack of publicly available, experimentally determined quantitative solubility data for this compound in various aqueous buffers and organic solvents. Researchers are encouraged to determine the solubility experimentally in their systems of interest. The following table template can be used to record and compare your experimental results.

Data Presentation

Table 1: Experimental Solubility of this compound

Solvent System (Buffer/Co-solvent)pHTemperature (°C)Method (e.g., Shake-Flask)Solubility (µg/mL)Observations
e.g., Phosphate-Buffered Saline (PBS)7.425Shake-FlaskEnter your datae.g., Precipitate observed
e.g., 50 mM Citrate Buffer5.025Shake-FlaskEnter your datae.g., Clear solution
e.g., PBS with 5% DMSO7.425Kinetic AssayEnter your data
e.g., PBS with 1% Tween® 207.425Shake-FlaskEnter your data

Experimental Protocols

This section provides detailed methodologies for key experiments related to determining and improving the solubility of this compound.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand to let undissolved solids settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to pellet any remaining suspended solids.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assessment

This high-throughput method is useful for rapid screening of solubility in different conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffers of interest

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

  • Add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.

  • Add the aqueous buffer to each well to achieve the desired final concentration of this compound (e.g., 198 µL for a 1:100 dilution).

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the solutions using a nephelometer. An increase in turbidity indicates precipitation and poor solubility.

  • Alternatively, for UV-Vis detection, filter the solutions using a 96-well filter plate and measure the absorbance of the filtrate at the λmax of this compound.

Visualizations

Logical Workflow for Addressing Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting and overcoming poor solubility of this compound.

G cluster_start Start cluster_strategy Solubilization Strategy cluster_assessment Assessment cluster_outcome Outcome start Poor solubility of This compound observed ph_adjust pH Adjustment (to pH < 6.8) start->ph_adjust Select a strategy cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) start->cosolvent Select a strategy surfactant Surfactant Addition (e.g., Tween® 20) start->surfactant Select a strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select a strategy solubility_test Determine Solubility (Shake-Flask or Kinetic Assay) ph_adjust->solubility_test cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test assay_compat Check for Assay Interference solubility_test->assay_compat success Solubility Goal Achieved Proceed with Experiment assay_compat->success No interference failure Re-evaluate Strategy assay_compat->failure Interference observed failure->ph_adjust Try alternative failure->cosolvent Try alternative failure->surfactant Try alternative failure->cyclodextrin Try alternative

Troubleshooting workflow for this compound solubility.
Impact of Poor Solubility on a Generic Signaling Pathway Analysis

This diagram illustrates how poor solubility can confound the interpretation of a compound's effect on a hypothetical G-protein coupled receptor (GPCR) signaling pathway.

G cluster_experiment Experimental Condition cluster_pathway Hypothetical GPCR Signaling Pathway cluster_observation Observed Outcome compound_sol This compound (Soluble) gpcr GPCR compound_sol->gpcr Binds to receptor compound_insol This compound (Insoluble/Precipitated) false_negative False Negative or Underestimated Activity compound_insol->false_negative Low effective concentration due to precipitation gprotein G-Protein gpcr->gprotein Activates effector Effector Enzyme gprotein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response true_effect Accurate Measurement of Biological Activity cellular_response->true_effect

Impact of solubility on downstream pathway analysis.

References

Technical Support Center: Scaling Up the Synthesis of Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Gelsempervine A, with a focus on scalability. The information is curated to address specific challenges that may be encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main challenges in scaling up the synthesis of this compound? The primary challenges include maintaining high stereoselectivity, ensuring consistent yields across larger batches, managing potentially hazardous reagents and intermediates, and developing robust purification methods for complex molecular structures at scale.
Which synthetic route to this compound is most amenable to large-scale production? While various total syntheses have been reported, routes that utilize convergent strategies, such as the cross-coupling of complex fragments followed by stereoselective reductions, often offer advantages in scalability by minimizing the number of linear steps and allowing for the separate optimization of key intermediate syntheses.
Are there any known safety concerns with the reagents used in this compound synthesis? Yes, several reagents commonly used in complex alkaloid synthesis, such as strong bases, hydrides, and certain organometallic catalysts, can be hazardous. Proper personal protective equipment (PPE), inert atmosphere techniques, and careful quenching procedures are essential, especially at larger scales.
How can I improve the reproducibility of my reactions when scaling up? Strict control over reaction parameters such as temperature, concentration, addition rates of reagents, and stirring efficiency is crucial. The use of automated reaction systems can aid in maintaining consistency. It is also important to ensure the purity of starting materials and solvents, as impurities can have a more pronounced effect on larger scale reactions.
What are the most effective methods for purifying this compound and its intermediates? A combination of chromatographic techniques is often necessary. Flash column chromatography is suitable for intermediate purification. For the final product and late-stage intermediates, preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve high purity. Crystallization, if feasible, is an excellent method for purification on a larger scale.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cross-Coupling Step

Question: We are experiencing a significant drop in yield for the sp³-sp² cross-coupling reaction to form the core of the this compound precursor when moving from milligram to gram scale. What are the potential causes and solutions?

Possible Causes and Solutions:

  • Inefficient Catalyst Activity:

    • Solution: Ensure the catalyst is fresh and handled under strictly anaerobic and anhydrous conditions. Consider screening different ligands or catalyst precursors that may have better stability or activity at higher concentrations. The choice of oxidant can also be critical; ensure its purity and stoichiometry are correct.

  • Poor Solubility of Reactants:

    • Solution: As the reaction is scaled up, solubility issues can become more prominent. Experiment with different solvent systems or co-solvents to improve the solubility of both the organometallic reagent and the electrophile. A higher reaction temperature might also improve solubility, but this must be balanced against potential side reactions.

  • Mass Transfer Limitations:

    • Solution: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions. Ensure vigorous and efficient stirring. For larger vessels, consider the use of mechanical stirrers with appropriate impeller designs to ensure homogeneity.

  • Trace Impurities:

    • Solution: Trace amounts of water or other reactive impurities in the starting materials or solvents can quench the organometallic reagent or deactivate the catalyst. Rigorously dry all solvents and reagents before use. Purification of starting materials immediately prior to the reaction can be beneficial.

Issue 2: Incomplete or Sluggish Stereoselective Reduction

Question: The stereoselective reduction of the aromatic core to establish the multiple stereocenters of the this compound backbone is slow and often incomplete on a larger scale. How can we address this?

Possible Causes and Solutions:

  • Catalyst Deactivation:

    • Solution: The hydrogenation catalyst can be sensitive to impurities. Ensure the substrate is highly pure before this step. Consider filtering the substrate solution through a pad of celite or silica (B1680970) gel to remove any potential catalyst poisons. The choice of catalyst is also crucial; screen different catalysts (e.g., various rhodium or iridium complexes) and catalyst loadings.

  • Insufficient Hydrogen Pressure:

    • Solution: On a larger scale, ensuring adequate hydrogen pressure throughout the reaction vessel is important. Use a high-pressure reactor and ensure a continuous and well-dispersated supply of hydrogen.

  • Solvent Effects:

    • Solution: The solvent can significantly influence the rate and stereoselectivity of the reduction. Screen a variety of solvents to find the optimal balance between substrate solubility and reaction performance. Protic solvents, if compatible with the catalyst, can sometimes accelerate the reaction.

  • Product Inhibition:

    • Solution: In some cases, the product can bind to the catalyst and inhibit its activity. If the reaction stalls, filtering the reaction mixture to remove the product and re-subjecting the remaining starting material to fresh catalyst might be an option, although this is less practical on a large scale.

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of a this compound precursor, highlighting the potential for scalability.

Reaction StepScaleReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Endo-selective sp³-sp² cross-coupling 0.5 mmolBromoarene, Organozinc reagent, Ni catalyst, oxidantDioxane231275[1][2][3]
Pyridine Hydrogenation 1.0 gSubstrate, Rh/C, H₂ (1000 psi)MeOH232495[1][2][3]
Ketone Reduction 500 mgKetone, NaBH₄MeOH0 to 23198[1][2][3]
Final Ring Formation 100 mgDiene, Grubbs II catalystToluene801285[1][2][3]

Experimental Protocols

Protocol 1: Gram-Scale Endo-Selective sp³-sp² Cross-Coupling

This protocol is adapted from the synthesis of the related Galbulimima alkaloid precursors.[1][2][3]

  • Preparation of the Organozinc Reagent:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkyl halide (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C and add a solution of n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • In a separate flask, prepare a solution of zinc chloride (1.1 eq) in anhydrous THF.

    • Add the zinc chloride solution to the lithium reagent suspension via cannula at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • To a separate flame-dried flask, add the bromoarene (1.2 eq), the nickel catalyst (e.g., NiCl₂(dme), 5 mol%), and the ligand (e.g., a bipyridine-based ligand, 5.5 mol%).

    • Add anhydrous dioxane as the solvent.

    • Add the freshly prepared organozinc reagent solution via cannula at room temperature.

    • Add the oxidant (e.g., an N-alkoxypyridinium salt, 1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

experimental_workflow Experimental Workflow: Key Cross-Coupling cluster_organozinc Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification A Alkyl Halide + n-BuLi in THF at -78°C B Addition of ZnCl₂ in THF at -78°C A->B C Warm to RT B->C E Add Organozinc Reagent C->E Freshly Prepared Reagent D Bromoarene + Ni Catalyst + Ligand in Dioxane D->E F Add Oxidant E->F G Stir at RT for 12-16h F->G H Quench with aq. NH₄Cl G->H Reaction Completion I Extraction with EtOAc H->I J Purification by Chromatography I->J troubleshooting_logic Troubleshooting Logic: Low Yield in Cross-Coupling start Low Yield in Cross-Coupling q1 Is the catalyst fresh and handled under inert conditions? start->q1 a1_yes Check reagent purity and solubility. q1->a1_yes Yes a1_no Use fresh catalyst and ensure inert atmosphere. q1->a1_no No q2 Are all reagents fully dissolved? a1_yes->q2 a2_yes Evaluate stirring efficiency and mass transfer. q2->a2_yes Yes a2_no Screen alternative solvents or co-solvents. q2->a2_no No q3 Is the stirring vigorous and efficient? a2_yes->q3 a3_yes Consider side reactions or product decomposition. q3->a3_yes Yes a3_no Increase stirring rate or use a mechanical stirrer. q3->a3_no No

References

Technical Support Center: Refining Neuroactivity Assay Protocols for Novel Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining neuroactivity assay protocols for novel alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for investigating the effects of novel alkaloids on neuronal activity.

Frequently Asked Questions (FAQs)

Q1: My novel alkaloid is autofluorescent. How can I minimize its interference with my calcium imaging assay?

A1: Autofluorescence from a test compound is a common challenge that can obscure the signal from your calcium indicator.[1] Here are several strategies to mitigate this issue:

  • Spectral Separation: Choose a calcium indicator dye with excitation and emission spectra that are distinct from the autofluorescent properties of your alkaloid.[1] If the alkaloid fluoresces in the green spectrum, consider using a red-shifted indicator like Cal-590.[2]

  • Background Subtraction: Before adding the alkaloid, acquire a baseline fluorescence measurement of the cells. This baseline can then be subtracted from the signal obtained after alkaloid application.

  • Quenching Agents: Chemical quenching agents can be employed to reduce autofluorescence.

    • Sudan Black B (SBB): A 0.1% - 0.3% solution of SBB in 70% ethanol (B145695) can effectively reduce lipofuscin-like autofluorescence.[3][4]

    • Sodium Borohydride (B1222165) (NaBH₄): A fresh 0.1% solution in PBS can be used to reduce aldehyde-induced autofluorescence.[5][6]

  • Control Experiments: Always run parallel experiments with the alkaloid alone (without the calcium indicator) to characterize its intrinsic fluorescence.

Q2: I'm observing a high rate of cell death in my neuronal cultures after applying my alkaloid. How can I determine if this is cytotoxicity or a specific neurotoxic effect?

A2: It is crucial to differentiate between general cytotoxicity and specific neurotoxicity.

  • Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, in parallel with your neuroactivity assay.[7][8] This will help determine the concentration at which the alkaloid becomes toxic to the cells.

  • Dose-Response Curve: Test a wide range of alkaloid concentrations. A steep dose-response curve at lower concentrations might suggest a specific neurotoxic effect, whereas a gradual decrease in viability at higher concentrations is more indicative of general cytotoxicity.[9]

  • Time-Course Experiment: Monitor cell viability at different time points after alkaloid application. Rapid cell death might point towards acute cytotoxicity.

  • Include Positive Controls: Use known cytotoxic agents and neurotoxins as positive controls to validate your assay.

Q3: In my patch-clamp recordings, I'm having trouble forming a stable giga-ohm (GΩ) seal after applying the alkaloid. What could be the cause?

A3: Difficulty in forming a GΩ seal can be due to several factors, some of which may be exacerbated by the presence of a novel alkaloid.

  • Pipette Tip Cleanliness: Ensure your recording pipettes are clean. Debris on the tip can prevent a proper seal.[10]

  • Cell Health: Unhealthy or dying cells will have compromised membranes, making seal formation difficult. Assess cell viability before patching.

  • Alkaloid-Membrane Interaction: Some alkaloids may directly interact with the cell membrane, altering its properties and making it difficult to seal. Try applying the alkaloid after a stable seal has been formed.

  • Solution Composition: The composition of your internal and external solutions can affect seal formation. Ensure they are correctly prepared and filtered. Some components of internal solutions can affect ion channel properties.[11]

Q4: My neurotransmitter release assay is showing inconsistent results. Could the alkaloid be interfering with the detection method?

A4: Yes, novel alkaloids can interfere with various detection methods used in neurotransmitter release assays.

  • HPLC-Based Methods: If using HPLC, the alkaloid may co-elute with the neurotransmitter of interest or interfere with the derivatization agent used for detection.[12] Run a standard of the alkaloid alone to check for interfering peaks.

  • ELISA-Based Methods: The alkaloid might cross-react with the antibodies used in the ELISA kit, leading to false-positive or false-negative results.[13] Perform a control experiment with the alkaloid in the absence of the analyte.

  • Fluorescent Biosensors: If using a genetically encoded or chemical fluorescent biosensor, the alkaloid's intrinsic fluorescence could interfere with the signal.[14] Characterize the spectral properties of your alkaloid.

Troubleshooting Guides

Electrophysiology (Patch-Clamp)
Problem Possible Cause Troubleshooting Steps
Unstable Recording / Loss of Seal 1. Mechanical drift. 2. Poor cell health. 3. Alkaloid-induced membrane instability.1. Ensure the recording rig is on an anti-vibration table and there are no air drafts. 2. Use healthy, well-adhered cells. 3. Apply the alkaloid at a lower concentration or for a shorter duration. Consider perfusing the alkaloid after seal formation.
High Series Resistance 1. Clogged pipette tip. 2. Small cell size. 3. Incomplete membrane rupture in whole-cell mode.1. Fire-polish the pipette tip to ensure it is smooth. 2. Use larger cells if possible. 3. Apply gentle suction to fully rupture the membrane patch. Compensate for series resistance using the amplifier settings.
Noisy Recording 1. Electrical interference. 2. Poor grounding. 3. High pipette resistance.1. Ensure all equipment is properly grounded and shielded in a Faraday cage. 2. Check all grounding connections. 3. Use pipettes with a resistance in the optimal range for your cell type (typically 3-7 MΩ).
Stimulus Artifacts Obscuring Signal 1. Large stimulus current. 2. Inappropriate electrode placement.1. Reduce the stimulus intensity to the minimum required to elicit a response. 2. Optimize the position of the stimulating and recording electrodes. Use artifact subtraction techniques if available in your software.[15][16][17][18]
Calcium Imaging
Problem Possible Cause Troubleshooting Steps
High Background Fluorescence 1. Autofluorescence of the alkaloid. 2. Autofluorescence of the cells or media. 3. Suboptimal dye loading.1. See FAQ Q1 for mitigating compound autofluorescence. 2. Use phenol (B47542) red-free media. Consider using chemical quenching agents like Sudan Black B.[3][4] 3. Optimize dye concentration and incubation time.
Low Signal-to-Noise Ratio 1. Insufficient dye loading. 2. Phototoxicity or photobleaching. 3. Low calcium signal.1. Increase dye concentration or incubation time. 2. Reduce laser power and exposure time. Use an anti-fade agent in the mounting medium. 3. Use a more sensitive calcium indicator (e.g., Cal-520).[19] Ensure cells are healthy and responsive.
Signal Artifacts (e.g., pH sensitivity) 1. Some fluorescent dyes are pH-sensitive.[20] 2. Alkaloid affects intracellular pH.1. Use a ratiometric dye (e.g., Fura-2) which is less sensitive to changes in dye concentration and pH.[21] 2. Measure intracellular pH to confirm if the alkaloid is altering it.
Uneven Dye Loading 1. Incomplete hydrolysis of AM ester dyes. 2. Cell clumping.1. Ensure the Pluronic F-127 concentration is optimal to aid dye solubilization. 2. Ensure a single-cell suspension before plating.
Neurotransmitter Release Assays
Problem Possible Cause Troubleshooting Steps
High Basal Release 1. Cell stress or damage. 2. Contamination of reagents.1. Handle cells gently during the assay. Ensure solutions are at the correct temperature and pH. 2. Use fresh, sterile solutions.
No Stimulated Release 1. Ineffective stimulation (e.g., KCl concentration too low). 2. Depletion of neurotransmitter stores. 3. Alkaloid inhibits release machinery.1. Optimize the concentration of the stimulating agent. 2. Ensure cells are adequately pre-loaded with the neurotransmitter or its precursor. 3. This may be a true result. Confirm with a positive control that is known to induce release.
High Variability Between Replicates 1. Inconsistent cell numbers. 2. Pipetting errors. 3. Alkaloid instability or precipitation.1. Normalize release to the total protein content or cell number in each well. 2. Use calibrated pipettes and be consistent with technique. 3. Ensure the alkaloid is fully dissolved in the assay buffer. Check for precipitation during the experiment.[22]
Interference with Detection 1. Alkaloid has similar properties to the analyte.1. See FAQ Q4 for troubleshooting detection-specific interference. Run appropriate controls with the alkaloid alone.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording voltage-gated sodium currents in cultured neurons.

Materials:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, osmolarity ~320 mOsm).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH, osmolarity ~310 mOsm).

  • Borosilicate glass capillaries.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Micromanipulator and microscope.

Methodology:

  • Pull glass pipettes from borosilicate capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Plate cultured neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution at 1-2 mL/min.

  • Fill a recording pipette with internal solution and mount it on the headstage.

  • Apply positive pressure to the pipette and approach a neuron under visual control.

  • Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal.

  • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

  • After obtaining a stable baseline recording, perfuse the novel alkaloid at the desired concentration and repeat the voltage-step protocol.

  • Wash out the alkaloid with external solution and record the recovery.

Ratiometric Calcium Imaging with Fura-2 AM

This protocol measures changes in intracellular calcium in response to a novel alkaloid.

Materials:

  • Imaging Buffer (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Methodology:

  • Plate neurons on glass-bottom dishes.

  • Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in imaging buffer.

  • Remove the culture medium from the cells and wash once with imaging buffer.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells three times with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Place the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • Add the novel alkaloid at the desired concentration.

  • Continuously record fluorescence images for the desired duration.

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) to determine changes in intracellular calcium concentration.

HPLC-Based Neurotransmitter (Dopamine) Release Assay

This protocol measures dopamine (B1211576) release from cultured PC12 cells.

Materials:

  • Krebs-Ringer-HEPES (KRH) buffer (in mM): 125 NaCl, 5 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2 CaCl₂, 25 HEPES, 10 Glucose (pH 7.4).

  • High KCl KRH buffer (90 mM KCl, with NaCl adjusted to maintain osmolarity).

  • PC12 cells.

  • HPLC system with an electrochemical detector.

Methodology:

  • Plate PC12 cells in 24-well plates and differentiate with Nerve Growth Factor (NGF) for 5-7 days.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with KRH buffer containing the novel alkaloid or vehicle for 15 minutes.

  • To stimulate release, replace the buffer with high KCl KRH buffer (containing the alkaloid or vehicle) and incubate for 5 minutes.

  • Collect the supernatant (extracellular solution) and place it on ice.

  • Add a stabilizing solution (e.g., perchloric acid) to the supernatant to prevent dopamine degradation.

  • Lyse the cells to measure the remaining intracellular dopamine content.

  • Analyze the dopamine concentration in the supernatant and cell lysate using HPLC with electrochemical detection.

  • Express the released dopamine as a percentage of the total dopamine content (supernatant + lysate).

Visualizations

experimental_workflow_patch_clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Culture Neurons form_seal Approach Cell & Form GΩ Seal prep_cells->form_seal pull_pipette Pull & Polish Pipette pull_pipette->form_seal prep_solutions Prepare Solutions prep_solutions->form_seal whole_cell Rupture Membrane (Whole-Cell) form_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_alkaloid Apply Novel Alkaloid record_baseline->apply_alkaloid analyze_data Analyze Current Properties record_baseline->analyze_data record_treatment Record Treatment Currents apply_alkaloid->record_treatment washout Washout Alkaloid record_treatment->washout record_treatment->analyze_data washout->analyze_data compare Compare Baseline vs. Treatment analyze_data->compare

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

signaling_pathway_calcium cluster_stimulus Stimulus cluster_cell Neuron cluster_response Cellular Response alkaloid Novel Alkaloid receptor Receptor / Ion Channel alkaloid->receptor g_protein G-Protein Signaling receptor->g_protein Activates ca_influx Ca²⁺ Influx receptor->ca_influx Opens plc PLC g_protein->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release ca_increase ↑ Intracellular [Ca²⁺] ca_release->ca_increase ca_influx->ca_increase downstream Downstream Signaling (e.g., Kinase Activation, Gene Expression) ca_increase->downstream logical_relationship_troubleshooting cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Noisy Signal) cause1 Compound Interference (e.g., Autofluorescence) start->cause1 cause2 Experimental Technique (e.g., Poor Seal) start->cause2 cause3 Cell Health Issues start->cause3 solution1 Run Controls (Alkaloid Alone) cause1->solution1 solution2 Optimize Protocol (e.g., Pipette Resistance) cause2->solution2 solution3 Check Viability (e.g., MTT Assay) cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

References

Validation & Comparative

Validating the Mechanism of Action of Gelsempervine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gelsempervine A and other glycine (B1666218) receptor (GlyR) modulators, offering objective performance data and detailed experimental protocols to aid in the validation of its mechanism of action. This compound, an alkaloid derived from the Gelsemium plant, has demonstrated significant potential in pain management. Understanding its precise molecular interactions is crucial for further drug development and therapeutic applications.

Unveiling the Glycinergic Pathway of this compound

Recent studies have elucidated that this compound, along with related Gelsemium alkaloids like gelsemine (B155926) and koumine, exerts its analgesic effects by acting as an orthosteric agonist at spinal glycine receptors, with a notable selectivity for the α3 subunit.[1][2] This activation of GlyRs initiates a downstream signaling cascade that results in the biosynthesis of the neurosteroid allopregnanolone (B1667786).[1][3][4] Allopregnanolone, in turn, acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and producing antinociception.[1] This novel mechanism distinguishes this compound from classical analgesics and presents a promising avenue for the development of new pain therapies.

Comparative Analysis of Glycine Receptor Modulators

To validate the mechanism of action of this compound, it is essential to compare its activity with well-characterized GlyR modulators. This section provides a quantitative comparison of this compound (represented by data from related Gelsemium alkaloids) with a competitive antagonist (Strychnine), a non-competitive antagonist (Picrotoxin), and a positive allosteric modulator (Ivermectin).

Table 1: Comparative Binding Affinity and Efficacy at Glycine Receptors

CompoundMechanism of ActionTarget Receptor Subtype(s)Binding Affinity (IC50/Ki)Efficacy (EC50/Imax)Reference(s)
Gelsemine/Koumine Orthosteric Agonistα1, α3~31.5 - 42 µM (IC50)Full Agonist[1][5]
Strychnine Competitive AntagonistAll GlyRs40 nM (IC50)N/A (Antagonist)[6]
Picrotoxin Non-competitive Antagonist (Pore Blocker)α2 homomeric GlyRs, GABA-A Receptors2.7 - 172 µM (IC50)N/A (Antagonist)[7][8]
Ivermectin Positive Allosteric Modulator / AgonistAll GlyRsN/A1 - 5 µM (EC50 as agonist); Potentiates at 30 nM[9][10][11][12]

Experimental Protocols for Mechanism Validation

Objective validation of this compound's mechanism of action requires robust experimental methodologies. The following are detailed protocols for key assays.

Radioligand Binding Assay: [3H]Strychnine Displacement

This assay determines the binding affinity of this compound to the glycine receptor by measuring its ability to displace the radiolabeled antagonist, [3H]strychnine.

Materials:

  • Synaptic membrane preparations from rat spinal cord

  • [3H]strychnine (specific activity ~30-60 Ci/mmol)

  • This compound and other test compounds

  • Assay buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare synaptic membranes from rat spinal cord homogenates by differential centrifugation.

  • Incubate the membrane preparation (50-100 µg protein) with a fixed concentration of [3H]strychnine (e.g., 1-5 nM) and varying concentrations of this compound or other unlabeled ligands.

  • Incubate at 4°C for 30 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity by liquid scintillation counting.

  • Determine the concentration of this compound that inhibits 50% of the specific [3H]strychnine binding (IC50) by non-linear regression analysis.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the functional effect of this compound on glycine receptor ion channel activity in cultured neurons or cells expressing recombinant GlyRs.

Materials:

  • Cultured spinal neurons or HEK293 cells transfected with GlyR subunit cDNAs (e.g., α3)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal pipette solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Patch-clamp amplifier and data acquisition system

  • Glycine, this compound, and other modulators

Procedure:

  • Culture cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply glycine at its EC50 concentration to elicit a baseline current.

  • Co-apply varying concentrations of this compound with glycine to determine its effect on the glycine-evoked current.

  • To test for agonistic activity, apply this compound in the absence of glycine.

  • Record and analyze the changes in current amplitude to determine the EC50 or IC50 of this compound.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows involved in validating the mechanism of action of this compound.

G cluster_0 Mechanism of Action of this compound GelA This compound GlyR α3 Glycine Receptor GelA->GlyR Agonist ThreeAlphaHSD 3α-Hydroxysteroid Dehydrogenase GlyR->ThreeAlphaHSD Upregulates Progesterone Progesterone FiveAlphaR 5α-Reductase Progesterone->FiveAlphaR DHP 5α-Dihydroprogesterone FiveAlphaR->DHP DHP->ThreeAlphaHSD Allo Allopregnanolone ThreeAlphaHSD->Allo GABAAR GABA-A Receptor Allo->GABAAR Positive Allosteric Modulation Cl_influx Cl- Influx GABAAR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Signaling pathway of this compound-induced analgesia.

G cluster_1 Experimental Workflow: Radioligand Binding Assay start Start prep_membranes Prepare Spinal Cord Synaptic Membranes start->prep_membranes incubate Incubate Membranes with [3H]Strychnine & this compound prep_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50) count->analyze end End analyze->end

Caption: Workflow for [3H]Strychnine displacement assay.

G cluster_2 Experimental Workflow: Electrophysiology start Start culture_cells Culture Neurons or Transfected HEK293 Cells start->culture_cells patch Establish Whole-Cell Patch-Clamp culture_cells->patch apply_glycine Apply Glycine (EC50) patch->apply_glycine apply_gelA Co-apply this compound apply_glycine->apply_gelA record Record Glycine-Evoked Currents apply_gelA->record analyze Analyze Current Modulation (EC50/IC50) record->analyze end End analyze->end

Caption: Workflow for whole-cell patch-clamp recording.

Conclusion

The validation of this compound's mechanism of action through the spinal glycine receptor/allopregnanolone pathway is a critical step in its development as a novel analgesic. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can rigorously assess the compound's pharmacological profile. The unique mode of action of this compound offers a promising new strategy for the treatment of pain, and a thorough understanding of its molecular interactions will pave the way for future clinical applications.

References

Cross-Reactivity Profile of Gelsempervine A with Structurally Related Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Gelsempervine A with other structurally related alkaloids, focusing on their interactions with key neurological receptors. Due to a lack of direct experimental data on this compound, this guide leverages available data for its close structural analogs, primarily Gelsemine and Koumine, to infer its likely cross-reactivity profile. The information presented herein is intended to guide future research and drug development efforts by highlighting potential off-target effects and providing a framework for experimental validation.

Introduction to this compound and Related Alkaloids

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. These plants are a rich source of structurally diverse alkaloids, which are broadly classified into several types, including gelsemine-type, koumine-type, and yohimbane-type. These alkaloids are known to possess a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neurotoxic effects. Given their structural similarities, there is a high probability of cross-reactivity, where these alkaloids may bind to the same biological targets, leading to overlapping physiological effects or unexpected side effects.

Recent studies have indicated that certain Gelsemium alkaloids exert their effects by modulating the activity of inhibitory neurotransmitter receptors, specifically Glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. This guide will focus on the interactions of Gelsemium alkaloids with these receptors as a basis for understanding the potential cross-reactivity of this compound.

Quantitative Analysis of Alkaloid-Receptor Interactions

While direct quantitative data for this compound is not currently available in public literature, studies on its structural analogs provide valuable insights into its potential receptor affinity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the interaction of key Gelsemium alkaloids with Glycine and GABA-A receptors. A lower IC50 value indicates a higher binding affinity and potency.

AlkaloidReceptor TargetIC50 (µM)Reference
Gelsemine Glycine Receptor (α1)Biphasic: Potentiation at low concentrations, Inhibition at >30 µM[1]
GABA-A Receptor>100 µM (Inhibition)[1]
Koumine Glycine Receptor (α1)~50 µM (Inhibition)[1]
GABA-A Receptor>100 µM (Inhibition)[1]
Gelsevirine Glycine Receptor (α1)~50 µM (Inhibition)[1]
GABA-A Receptor>100 µM (Inhibition)[1]
Humantenmine Glycine Receptor (α1)Inactive[1]
GABA-A ReceptorInactive[1]

Note: The data presented is for related alkaloids and serves as a predictive baseline for this compound. Experimental validation is required to determine the precise cross-reactivity profile of this compound.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive binding assay is the most appropriate method. This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand that binds to the target receptor.

Detailed Protocol: Competitive Radioligand Binding Assay for Glycine and GABA-A Receptors

1. Materials and Reagents:

  • Membrane Preparation: Rat or mouse brain cortex, homogenized in ice-cold sucrose (B13894) buffer.

  • Radioligand:

    • For Glycine Receptor: [³H]-Strychnine (a high-affinity GlyR antagonist).

    • For GABA-A Receptor: [³H]-Muscimol (a high-affinity GABA-A receptor agonist).

  • Test Compounds: this compound and other alkaloids of interest (e.g., Gelsemine, Koumine), dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters .

  • Filtration Manifold .

2. Experimental Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in sucrose buffer and centrifuge to pellet the membranes.

    • Wash the pellet multiple times with assay buffer to remove endogenous ligands.

    • Resuspend the final membrane pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compounds (this compound and other alkaloids).

    • In a series of microcentrifuge tubes, add the following in order:

      • Assay buffer.

      • A fixed concentration of the radioligand ([³H]-Strychnine or [³H]-Muscimol).

      • Increasing concentrations of the unlabeled test compound.

      • Membrane preparation.

    • Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand, e.g., unlabeled strychnine (B123637) or GABA).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the unlabeled test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The primary mechanism of action for inhibitory neurotransmitter receptors like the Glycine and GABA-A receptors involves the influx of chloride ions upon activation, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Glycine_GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gelsempervine_A This compound / Related Alkaloids GlyR Glycine Receptor (GlyR) Gelsempervine_A->GlyR Binds to/Modulates GABA_A_R GABA-A Receptor Gelsempervine_A->GABA_A_R Binds to/Modulates Glycine Glycine Glycine->GlyR Activates GABA GABA GABA->GABA_A_R Activates Cl_ion Cl⁻ GlyR->Cl_ion Opens Channel GABA_A_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of Glycine and GABA-A receptors modulated by Gelsemium alkaloids.

Experimental Workflow

The following diagram illustrates the key steps in a competitive binding assay to determine the cross-reactivity of this compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Membranes prep_ligands Prepare Radioligand and Test Alkaloids incubation Incubate Membranes with Radioligand and Test Alkaloid prep_ligands->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis conclusion conclusion analysis->conclusion Determine Cross-Reactivity

Caption: Experimental workflow for a competitive binding assay.

Conclusion and Future Directions

The available evidence from structurally related Gelsemium alkaloids strongly suggests that this compound is likely to exhibit cross-reactivity at inhibitory Glycine and GABA-A receptors. This potential for off-target binding is a critical consideration in the development of any therapeutic agent based on this scaffold.

Future research should prioritize direct experimental validation of this compound's binding affinity and functional activity at these and other potential neurological targets. The competitive binding assay protocol detailed in this guide provides a robust framework for such investigations. A comprehensive understanding of the cross-reactivity profile of this compound will be essential for assessing its therapeutic potential and predicting its toxicological profile.

References

Unveiling the Therapeutic Potential of Gelsempervine A: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of Gelsempervine A, a promising alkaloid compound, with established therapeutic alternatives for anxiety and neuropathic pain. The data presented herein is intended to facilitate an objective evaluation of this compound's potential as a novel therapeutic agent.

Executive Summary

This compound, a primary active component of Gelsemium sempervirens, has demonstrated significant anxiolytic and analgesic properties in preclinical studies. In vivo, it exhibits dose-dependent efficacy in rodent models of anxiety and neuropathic pain. The primary mechanisms of action appear to involve the modulation of glycine (B1666218) receptors and the downregulation of dipeptidyl peptidase-4 (DPP4), leading to increased levels of the neurosteroid allopregnanolone (B1667786), which is known for its calming and pain-relieving effects. This guide directly compares the available data for this compound with diazepam, a classic anxiolytic, and pregabalin (B1679071), a first-line treatment for neuropathic pain, to provide a clear perspective on its relative performance.

Comparative Data: this compound vs. Alternatives

Anxiolytic Activity

Table 1: In Vitro and In Vivo Anxiolytic Activity Comparison

CompoundIn Vitro Target & ActivityIn Vivo ModelIn Vivo Efficacy
This compound Stimulates allopregnanolone synthesis in rat limbic system slices[1]Elevated Plus Maze (Rats)Dose-dependently increases time spent in open arms[2]
Diazepam High affinity for GABA-A receptors[1][3][4][5][6]Elevated Plus Maze (Rats)Increases exploration of open arms at 0.25-1.0 mg/kg[3]
Neuropathic Pain Activity

Table 2: In Vitro and In Vivo Neuropathic Pain Activity Comparison

CompoundIn Vitro Target & ActivityIn Vivo ModelIn Vivo Efficacy
This compound Downregulates DPP4 expression in the spinal dorsal horn of rats[7]Spinal Nerve Ligation (Rats)Elevates mechanical withdrawal threshold at 10 µg[7]
Pregabalin High affinity for the α2δ-1 subunit of voltage-gated calcium channels (Ki = 180 nM)[8][9][10][11][12]Spared Nerve Injury (Rats)Reverses the reduction in paw withdrawal threshold[8]

Experimental Protocols

In Vitro Assays
  • Allopregnanolone Synthesis Assay: As described by Venard et al. (2011), rat limbic system and spinal cord slices are incubated with [3H]progesterone in the presence of this compound. The conversion to [3H]3α,5α-THP (allopregnanolone) is measured by thin-layer chromatography and liquid scintillation counting to determine the stimulatory effect of the compound.[1]

  • DPP4 Inhibition Assay: The inhibitory activity of a compound on DPP4 can be assessed using a commercially available kit. The assay measures the fluorescence generated from the cleavage of a substrate by DPP4. The reduction in fluorescence in the presence of the test compound relative to a control is used to determine the percent inhibition.

  • Receptor Binding Assays:

    • GABA-A Receptor Binding: The affinity of a compound for the GABA-A receptor is determined by radioligand binding assays using membranes from animal brain tissue and a specific radiolabeled ligand, such as [3H]flunitrazepam. The displacement of the radioligand by the test compound is measured to calculate the inhibition constant (Ki).

    • α2δ-1 Subunit Binding: The binding affinity of a compound to the α2δ-1 subunit of voltage-gated calcium channels is determined using radioligand binding assays with membranes from cells expressing the recombinant subunit and a specific radioligand like [3H]gabapentin or [3H]pregabalin. The displacement of the radioligand is used to calculate the Ki value.[8][9][10][12]

In Vivo Models
  • Elevated Plus Maze (EPM) for Anxiety: This test is based on the natural aversion of rodents to open and elevated spaces. The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms. Rats are administered the test compound or vehicle prior to a 5-minute test session in the EPM. Behavior is recorded and analyzed for time spent in each arm and the number of arm entries.[2][3]

  • Spinal Nerve Ligation (SNL) Model for Neuropathic Pain: This surgical model in rats involves the tight ligation of the L5 and L6 spinal nerves. This procedure induces mechanical allodynia, a painful response to a normally non-painful stimulus. The efficacy of an analgesic compound is assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.[7]

Signaling Pathways and Mechanisms of Action

This compound: Anxiolytic and Analgesic Pathways

The anxiolytic and analgesic effects of this compound are believed to be mediated through at least two distinct but potentially interconnected pathways.

1. Glycine Receptor Modulation and Allopregnanolone Synthesis: this compound acts on glycine receptors, which in turn stimulates the synthesis of the neurosteroid allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary target of benzodiazepines like diazepam. Increased allopregnanolone levels enhance GABAergic inhibition, leading to anxiolytic and analgesic effects.

GSA_Anxiolytic_Pathway GSA This compound GlyR Glycine Receptor GSA->GlyR Modulates Allo_Synthase Allopregnanolone Synthesis Enzymes GlyR->Allo_Synthase Stimulates Allo Allopregnanolone Allo_Synthase->Allo Increases GABA_A GABA-A Receptor Allo->GABA_A Potentiates Neuronal_Inhibition Increased Neuronal Inhibition GABA_A->Neuronal_Inhibition Leads to Anxiolytic_Analgesic Anxiolytic & Analgesic Effects Neuronal_Inhibition->Anxiolytic_Analgesic

Proposed anxiolytic and analgesic pathway of this compound.

2. DPP4 Downregulation in Neuropathic Pain: In a model of neuropathic pain, this compound has been shown to downregulate the expression of DPP4 in the spinal cord.[7] DPP4 is an enzyme that degrades incretin (B1656795) hormones like GLP-1. Inhibition of DPP4 is a therapeutic strategy for type 2 diabetes and has also been shown to have neuroprotective and anti-inflammatory effects. The downstream signaling cascade following DPP4 downregulation by this compound in the context of neuropathic pain is still under investigation but is thought to involve the modulation of neuroinflammation.[2][13][14]

GSA_Neuropathic_Pain_Pathway GSA This compound DPP4 DPP4 Expression GSA->DPP4 Downregulates Neuroinflammation Neuroinflammation DPP4->Neuroinflammation Reduces Neuropathic_Pain Neuropathic Pain Neuroinflammation->Neuropathic_Pain Contributes to

Proposed neuropathic pain pathway of this compound.
Alternative Drug Mechanisms

Diazepam's Anxiolytic Action: Diazepam, a benzodiazepine (B76468), binds to a specific site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to increased chloride ion influx into neurons, hyperpolarization, and reduced neuronal excitability, resulting in its anxiolytic, sedative, and muscle relaxant properties.[4]

Diazepam_Pathway Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Binds to Cl_Influx Increased Chloride Ion Influx GABA_A->Cl_Influx Enhances GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Pregabalin_Pathway Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Pregabalin->VGCC Binds to Ca_Influx Calcium Influx VGCC->Ca_Influx Reduces Neurotransmitter_Release Reduced Release of Excitatory Neurotransmitters (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Leads to Pain_Signal Reduced Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

References

Benchmarking Gelsempervine A Against Known Neuroactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The information provided herein is based on currently available scientific literature.

Executive Summary:

This guide provides a comparative analysis of the neuroactive compound Gelsempervine A against two well-characterized neuroactive agents: Diazepam and Strychnine. This compound is a natural product isolated from Gelsemium elegans; however, as of the date of this publication, there is a significant lack of publicly available data on its specific neuropharmacological properties. Based on the known activity of other alkaloids from the Gelsemium genus, it is hypothesized that this compound may exert its effects through modulation of inhibitory neurotransmitter receptors, such as glycine (B1666218) receptors (GlyR) and/or γ-aminobutyric acid type A (GABA-A) receptors.[1][2]

This guide is structured to serve as a template for benchmarking this compound once experimental data becomes available. It includes a comparative data table, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows. The data for the comparator compounds, Diazepam and Strychnine, are provided to establish a framework for evaluation.

Comparative Data of Neuroactive Compounds

The following table summarizes the known receptor binding and functional data for Diazepam and Strychnine. The corresponding fields for this compound are marked as "Data not available" to highlight the current knowledge gap and to provide a clear template for future data integration.

Parameter This compound Diazepam Strychnine References
Primary Molecular Target(s) Data not available (Hypothesized: GlyR, GABA-A Receptor)GABA-A ReceptorGlycine Receptor (GlyR)[3][4]
Mechanism of Action Data not availablePositive Allosteric ModulatorCompetitive Antagonist[3][5][4][6]
Binding Affinity (Ki) Data not available~4-80 nM (GABA-A Receptor subtypes)~30 nM (Glycine Receptor)[7][8][9][10]
Functional Effect Data not availableEnhances GABA-mediated chloride influx, leading to neuronal hyperpolarization and inhibition.[3][4][11][12]Blocks glycine-mediated chloride influx, leading to disinhibition and neuronal excitation.[6][13]
In Vitro Efficacy (EC50/IC50) Data not availableEC50 for potentiation of GABA response is typically in the low nanomolar range.IC50 for inhibition of glycine response is in the nanomolar range.[14]
Known In Vivo Effects Data not availableAnxiolytic, sedative, muscle-relaxant, anticonvulsant.[3][4]Convulsant, muscle spasms.[6][15]

Experimental Protocols

To elucidate the neuroactive profile of this compound and enable a direct comparison with known compounds, the following standard experimental protocols are recommended.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[16][17][18][19]

Objective: To determine the binding affinity of this compound for the human GABA-A receptor and Glycine receptor.

Materials:

  • Receptor source: Membranes from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor or α1 Glycine receptor.

  • Radioligand for GABA-A Receptor Assay: [³H]-Flunitrazepam (a high-affinity benzodiazepine (B76468) site agonist).

  • Radioligand for Glycine Receptor Assay: [³H]-Strychnine (a high-affinity glycine receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control for GABA-A Receptor Assay: Clonazepam (1 µM).

  • Non-specific Binding Control for Glycine Receptor Assay: Glycine (1 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional effect of a compound on ion channel activity in living cells.[20][21][22][23][24]

Objective: To determine if this compound modulates GABA-A receptor- or Glycine receptor-mediated currents.

Materials:

  • HEK293 cells expressing the human α1β2γ2 GABA-A receptor or α1 Glycine receptor, plated on glass coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (for pipette, in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

  • GABA or Glycine (agonist).

  • This compound.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at -60 mV.

  • Agonist Application: Apply a brief pulse of a sub-maximal concentration of GABA or Glycine (e.g., EC20) to elicit an inward chloride current.

  • Compound Application: Co-apply this compound with the agonist to determine if it potentiates or inhibits the current. To test for direct agonist or antagonist effects, apply this compound alone.

  • Data Analysis: Measure the peak amplitude of the elicited currents. Compare the current amplitude in the presence and absence of this compound. Construct concentration-response curves to determine the EC50 or IC50 of this compound's modulatory effect.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.

G cluster_receptor Postsynaptic Neuron receptor Hypothesized Target (GlyR or GABA-A Receptor) ion_channel Cl- Channel receptor->ion_channel Opens/Closes hyperpolarization Hyperpolarization (Inhibition) ion_channel->hyperpolarization Cl- Influx disinhibition Disinhibition (Excitation) ion_channel->disinhibition Cl- Influx Blocked effect Neuroactive Effect hyperpolarization->effect disinhibition->effect gelsempervine This compound gelsempervine->receptor Binds to

Caption: Hypothesized Signaling Pathway for this compound.

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Experimental Workflow for Competitive Binding Assay.

G main_topic Benchmarking This compound gelsempervine This compound (Test Compound) main_topic->gelsempervine diazepam Diazepam (GABA-A Modulator) main_topic->diazepam strychnine Strychnine (GlyR Antagonist) main_topic->strychnine binding_assay Binding Affinity (Ki) gelsempervine->binding_assay Compare electrohpys Functional Effect (EC50/IC50) gelsempervine->electrohpys Compare invivo In Vivo Effects gelsempervine->invivo Compare diazepam->binding_assay diazepam->electrohpys diazepam->invivo strychnine->binding_assay strychnine->electrohpys strychnine->invivo

Caption: Logical Relationship of the Comparative Analysis.

References

In-Depth Analysis of Chiral Columns for Gelsempervine A Separation Currently Unavailable in Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of different chiral columns for the enantioseparation of Gelsempervine A, supported by experimental data, cannot be provided at this time due to a lack of specific studies in the published scientific literature. Extensive searches have not yielded any articles detailing the successful chiral resolution of this compound or comparing the performance of various chiral stationary phases (CSPs) for this specific alkaloid.

While direct comparative data for this compound is absent, this guide offers a framework for researchers, scientists, and drug development professionals on how to approach the selection of a suitable chiral column for this and other similar novel chiral compounds. The information provided is based on established principles of chiral chromatography and common practices for the separation of alkaloids.

General Strategy for Chiral Method Development for Alkaloids

The selection of an appropriate chiral stationary phase is the most critical step in developing a successful enantioseparation method. For alkaloids like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and success in separating a wide range of chiral compounds.[1][2]

The general workflow for selecting a chiral column and developing a separation method is illustrated in the diagram below.

Chiral_Method_Development cluster_screening Column & Mobile Phase Screening cluster_optimization Method Optimization Start Racemic this compound Standard Screen_Columns Screen on Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) Start->Screen_Columns Screen_Modes Test in Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) Modes Screen_Columns->Screen_Modes Initial_Separation Partial or Baseline Separation? Screen_Modes->Initial_Separation Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Initial_Separation->Optimize_MP Yes Screen_Other_CSPs Screen Other CSPs (Protein-based, Macrocyclic Antibiotic, etc.) Initial_Separation->Screen_Other_CSPs No Optimize_Params Optimize Flow Rate & Column Temperature Optimize_MP->Optimize_Params Optimized_Separation Adequate Resolution (Rs > 1.5)? Optimize_Params->Optimized_Separation Optimized_Separation->Screen_Columns No Validation Method Validation Optimized_Separation->Validation Yes Screen_Other_CSPs->Screen_Modes

References

Safety Operating Guide

Essential Safety and Disposal Protocol for Gelsempervine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of potent compounds like Gelsempervine A is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, synthesized from established best practices for handling highly potent and toxic organic compounds. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Handling and Precautionary Data

Precautionary MeasureGuidelineRationale
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles at all times.To prevent skin and eye contact with the potent compound.
Ventilation All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[1]To prevent inhalation of airborne particles or vapors.[1]
Weighing Use a dedicated, contained balance (e.g., a powder containment hood) for weighing solid this compound.To minimize the risk of aerosolization and contamination of the laboratory environment.
Solvent Selection Use the minimum amount of appropriate solvent necessary for a procedure. Avoid halogenated solvents if possible to simplify waste disposal.[1]To reduce the volume of hazardous waste generated.
Spill Management Have a spill kit readily available. For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste.To ensure rapid and safe cleanup in the event of an accidental release.
Designated Area Clearly designate the area where this compound is being handled.To prevent cross-contamination and accidental exposure of other personnel.

Experimental Protocol for Disposal of this compound

The primary method for the disposal of this compound and associated contaminated materials is through a licensed hazardous waste disposal service.[2][3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]

Step 1: Personal Protective Equipment (PPE) and Preparation

  • Don appropriate PPE as outlined in the table above.

  • Ensure a designated hazardous waste collection container is available in the fume hood where the work is being conducted.[1]

Step 2: Segregation and Collection of Waste

  • Solid Waste:

    • Carefully collect all dry waste contaminated with this compound, including weighing papers, pipette tips, and contaminated gloves.

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be labeled "Hazardous Waste" and include the full chemical name "this compound".[2][3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and sealed hazardous waste container.[2][3]

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and the solvent(s) used.[2]

    • Do not mix incompatible waste streams. For instance, segregate halogenated and non-halogenated solvent waste if required by your institution.[1][4]

  • Contaminated Glassware:

    • Rinse contaminated glassware three times with a suitable solvent (e.g., the solvent used in the experiment).[5][6]

    • Collect the rinsate as hazardous liquid waste.[5][6]

    • After triple rinsing, the glassware can typically be washed through normal laboratory procedures, though institutional policies may vary.[6]

Step 3: Spill Management

  • In the event of a spill, immediately alert personnel in the area and, if necessary, evacuate.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material from a chemical spill kit.[4]

  • Carefully sweep or wipe up the absorbed material and place it in the designated solid hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step 4: Storage and Disposal

  • Ensure all hazardous waste containers are tightly sealed and stored in a designated satellite accumulation area.[3][7]

  • The storage area should be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.[8]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4]

  • Provide the waste contractor with all necessary documentation, including the chemical name and any other components of the waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GelsempervineA_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent glassware->triple_rinse store_waste Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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